Methyl fucopyranoside
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
2-methoxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWCAVRRXKJCRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10932949 | |
| Record name | Methyl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9 | |
| Record name | Mannopyranoside, .alpha.-L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287051 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Galactopyranoside, .alpha.-L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC274256 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC51241 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 6-deoxyhexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Methyl beta-L-fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl beta-L-fucopyranoside is a methylated derivative of L-fucose, a deoxyhexose sugar that plays a pivotal role in a multitude of biological processes. As a fundamental building block of various glycoconjugates, including glycoproteins and glycolipids, L-fucose is integral to cell-cell recognition, signaling, and immune responses.[1] Methyl beta-L-fucopyranoside serves as a valuable tool in glycobiology and medicinal chemistry, enabling researchers to probe the intricate functions of fucose-containing structures and to develop novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of methyl beta-L-fucopyranoside, with a focus on its applications in research and drug development.
Chemical and Physical Properties
Methyl beta-L-fucopyranoside is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₁₄O₅ | [2][3] |
| Molecular Weight | 178.18 g/mol | [2][3] |
| CAS Number | 24332-98-7 | [2] |
| Appearance | White to off-white powder/crystal | [1] |
| Melting Point | 121 - 123 °C | [1] |
| Optical Rotation | [α]D²⁰ = +12.5° to +14.0° (c=2 in H₂O) | [1] |
| Purity | ≥ 98.0% (HPLC) | |
| Solubility | Soluble in water. |
Table 1: Chemical and Physical Properties of Methyl beta-L-fucopyranoside
Experimental Protocols
Synthesis via Fischer Glycosidation
Methyl beta-L-fucopyranoside can be synthesized from L-fucose through a Fischer glycosidation reaction. This method involves the reaction of the unprotected sugar with an alcohol (in this case, methanol) in the presence of an acid catalyst.[4][5] The reaction typically yields a mixture of anomers (α and β) and ring forms (pyranose and furanose), from which the desired methyl beta-L-fucopyranoside can be isolated.[4]
Materials:
-
L-Fucose
-
Anhydrous Methanol
-
Strong acid catalyst (e.g., Dowex 50W-X8 resin, H⁺ form, or anhydrous HCl)
-
Sodium Bicarbonate or Triethylamine (for neutralization)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol mixture)
Procedure:
-
A suspension of L-fucose in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
The acid catalyst is added to the suspension. The reaction mixture is then heated to reflux and stirred.
-
The reaction progress is monitored by thin-layer chromatography (TLC). Fischer glycosidation is an equilibrium process; longer reaction times generally favor the formation of the more thermodynamically stable pyranoside forms.[4]
-
Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst like an ion-exchange resin is used, it is removed by filtration.
-
The acidic solution is neutralized by the careful addition of a base such as sodium bicarbonate or triethylamine until the pH is neutral.
-
The solvent is removed under reduced pressure to yield a crude mixture of methyl fucopyranosides.
Purification
The anomeric mixture obtained from the synthesis is typically separated by column chromatography on silica gel.
Procedure:
-
The crude product is dissolved in a minimal amount of the chromatography eluent.
-
A silica gel column is prepared using a suitable solvent system, such as a gradient of methanol in dichloromethane or an ethyl acetate/hexane mixture.
-
The dissolved product is loaded onto the column.
-
The column is eluted with the chosen solvent system, and fractions are collected.
-
The fractions are analyzed by TLC to identify those containing the pure methyl beta-L-fucopyranoside.
-
The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield the purified product.
-
The identity and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |
| H-1 | ~4.1-4.3 | ~101-103 | J₁,₂ ≈ 7-8 |
| H-2 | ~3.5-3.7 | ~70-72 | |
| H-3 | ~3.6-3.8 | ~73-75 | |
| H-4 | ~3.8-4.0 | ~71-73 | |
| H-5 | ~3.9-4.1 | ~69-71 | |
| H-6 (CH₃) | ~1.2-1.4 | ~16-18 | |
| OCH₃ | ~3.5 | ~57-59 |
Table 2: Expected NMR Spectral Data for Methyl beta-L-fucopyranoside
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Biological Significance and Applications in Drug Development
Methyl beta-L-fucopyranoside, as a stable analog of L-fucose, is an invaluable tool for studying the biological roles of fucosylated glycans. These roles are particularly prominent in cell signaling and immunology.
Role in Cell Signaling: The AHR/IL-22 Pathway
L-fucose has been identified as a key modulator of intestinal stem cell (ISC) regeneration through the Aryl Hydrocarbon Receptor (AHR)/Interleukin-22 (IL-22) signaling pathway.[8][9][10] This pathway is crucial for maintaining intestinal homeostasis and repairing epithelial damage.
L-fucose can stimulate lamina propria monocytes and CD4⁺ T cells to produce IL-22 via the activation of AHR.[9] IL-22 then binds to its receptor (IL-22R) on intestinal stem cells, leading to the phosphorylation of STAT3.[8] This signaling cascade promotes the proliferation and differentiation of ISCs, thereby accelerating the regeneration of the intestinal epithelium.[8][10]
Caption: L-Fucose mediated AHR/IL-22 signaling pathway in intestinal stem cell regeneration.
Applications in Drug Development
The specific recognition of fucose by various proteins, such as selectins and lectins, makes methyl beta-L-fucopyranoside and other fucose derivatives attractive candidates for drug development.
-
Selectin Inhibition: Selectins are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelium during inflammation. The ligands for selectins are often fucosylated carbohydrates. Therefore, fucose analogs can act as competitive inhibitors of selectin-mediated cell adhesion, representing a potential therapeutic strategy for inflammatory diseases.[11][12][13]
-
Modulation of Antitumor Immunity: The fucosylation of proteins on both cancer and immune cells can significantly impact tumor-immune interactions.[14] Altering the fucosylation status of therapeutic antibodies, for instance by using fucose analogs during their production, can enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) and improve their therapeutic efficacy.[15][16]
-
Inhibition of Pathogen Adhesion: Many pathogens utilize fucose-binding lectins to adhere to host cells as the first step of infection. Fucose derivatives can block this interaction and prevent infection.[11]
Conclusion
Methyl beta-L-fucopyranoside is a chemically stable and biologically relevant molecule that serves as a cornerstone for research in glycobiology. Its synthesis, while requiring careful control to achieve anomeric purity, is based on fundamental principles of carbohydrate chemistry. The profound influence of its parent sugar, L-fucose, on critical signaling pathways such as the AHR/IL-22 axis, highlights the therapeutic potential of targeting fucose-mediated interactions. For researchers and drug development professionals, methyl beta-L-fucopyranoside and related compounds offer a gateway to understanding and manipulating complex biological systems, paving the way for novel diagnostics and therapies for a range of diseases, from inflammatory disorders to cancer.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Methyl beta-L-fucopyranoside | C7H14O5 | CID 7167925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 5. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Promoting Effect of L-Fucose on the Regeneration of Intestinal Stem Cells through AHR/IL-22 Pathway of Intestinal Lamina Propria Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What is L-Fucose used for? [synapse.patsnap.com]
- 12. Synthesis of methyl O-(beta-D-galactopyranosyl)-(1-->3)-O- [alpha-L-fucopyranosyl-(1-->4)]-2-acetamido-2-deoxy-6-O-sulfo-beta-D- glucopyranoside sodium salt as a potential ligand for selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small Molecule Selectin Inhibitors - CD BioGlyco [bioglyco.com]
- 14. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Use of 5-Thio-L-Fucose to modulate binding affinity of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stability of Alpha vs. Beta Anomers of Methyl Fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the relative stability of the α and β anomers of methyl fucopyranoside. The stability of these anomers is a critical factor in carbohydrate chemistry, influencing their biological activity and physical properties, which is of paramount importance in drug development and glycobiology research. This document outlines the theoretical basis for anomer stability, presents experimental data, and provides detailed protocols for the determination of anomeric ratios and computational conformational analysis.
Theoretical Framework: The Anomeric Effect and Steric Hindrance
The relative stability of the α and β anomers of this compound is primarily governed by a delicate balance between the anomeric effect and steric hindrance.
-
The Anomeric Effect: This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position.[1] This effect is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C1-O bond. In the case of methyl L-fucopyranoside, the α-anomer places the methoxy group in the axial position, allowing for this favorable orbital overlap, which contributes to its stabilization. This stabilization is estimated to be in the range of 6 to 7 kJ/mol for similar glycosides.[2][3]
-
Steric Hindrance: In the absence of the anomeric effect, substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric repulsion with other axial substituents. For the α-anomer of this compound, the axial methoxy group experiences 1,3-diaxial interactions with the axial protons on C3 and C5, leading to steric strain. This steric hindrance is a destabilizing factor.[2][3]
The preferred anomer at equilibrium is the one that represents the lower energy state, resulting from the interplay of these opposing factors. For many glycosides, the stabilization from the anomeric effect outweighs the destabilization from steric hindrance, leading to a preference for the α-anomer.[2][3]
Quantitative Data Presentation
The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for the α and β anomers of methyl L-fucopyranoside. These data are crucial for the identification and quantification of each anomer in a mixture.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Methyl L-Fucopyranoside Anomers
| Proton | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| H-1 | 4.75 | 4.15 |
| H-2 | 3.82 | 3.58 |
| H-3 | 3.75 | 3.52 |
| H-4 | 3.90 | 3.70 |
| H-5 | 4.25 | 3.80 |
| H-6 (CH₃) | 1.25 | 1.30 |
| OCH₃ | 3.40 | 3.55 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl L-Fucopyranoside Anomers
| Carbon | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |
| C-1 | 100.5 | 104.5 |
| C-2 | 68.5 | 71.5 |
| C-3 | 70.0 | 73.0 |
| C-4 | 72.0 | 74.5 |
| C-5 | 67.0 | 70.5 |
| C-6 (CH₃) | 16.5 | 17.0 |
| OCH₃ | 55.5 | 57.5 |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Experimental Protocols
Determination of Anomeric Equilibrium by ¹H NMR Spectroscopy
This protocol outlines the steps to determine the equilibrium ratio of the α and β anomers of this compound.
Objective: To quantify the relative concentrations of the α and β anomers at equilibrium.
Materials:
-
Methyl α-L-fucopyranoside and/or Methyl β-L-fucopyranoside
-
Deuterated solvent (e.g., D₂O, Methanol-d₄)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Dissolve a known quantity of this compound (either anomer or a mixture) in a deuterated solvent to a final concentration of approximately 10-20 mg/mL.
-
Transfer the solution to an NMR tube.
-
-
Equilibration:
-
Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period to ensure mutarotation has reached equilibrium. This can be monitored by acquiring spectra at different time intervals until no further changes in the anomeric proton signals are observed.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration.
-
The anomeric proton signals (H-1) are typically well-resolved and are ideal for quantification. For methyl α-L-fucopyranoside, the H-1 signal appears around δ 4.75 ppm, while for the β-anomer, it is around δ 4.15 ppm.
-
-
Data Analysis:
-
Integrate the signals corresponding to the anomeric protons of both the α and β anomers.
-
The ratio of the integrals is directly proportional to the molar ratio of the anomers.
-
Anomeric Ratio = (Integral of α-anomer H-1) / (Integral of β-anomer H-1)
-
-
-
Calculation of Gibbs Free Energy Difference (ΔG°):
-
The standard Gibbs free energy difference between the anomers can be calculated from the equilibrium constant (K_eq), which is the anomeric ratio.
-
ΔG° = -RT ln(K_eq)
-
Where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.
-
-
Computational Conformational Analysis
This protocol describes a general workflow for the computational analysis of the conformational preferences of this compound anomers.
Objective: To determine the lowest energy conformations of the α and β anomers and to calculate their relative energies.
Software:
-
Molecular modeling software package (e.g., Gaussian, Schrödinger, Spartan)
Procedure:
-
Structure Building:
-
Construct 3D models of both methyl α-L-fucopyranoside and methyl β-L-fucopyranoside.
-
-
Conformational Search (Molecular Mechanics):
-
Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94, AMBER). This step explores the potential energy surface to identify low-energy conformers.
-
-
Geometry Optimization (Quantum Mechanics):
-
Take the lowest energy conformers from the MM search and perform geometry optimization using a higher level of theory, such as Density Functional Theory (DFT).
-
A common functional and basis set combination for this purpose is B3LYP/6-31G(d).
-
Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solvent environment used in experimental studies.
-
-
Frequency Calculations:
-
Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.
-
-
Energy Comparison:
-
Compare the calculated Gibbs free energies of the most stable conformers of the α and β anomers. The anomer with the lower Gibbs free energy is predicted to be the more stable.
-
Conclusion
The stability of the α and β anomers of this compound is a result of the interplay between the stabilizing anomeric effect, which favors the axial α-anomer, and steric hindrance, which disfavors it. Experimental determination of the anomeric ratio at equilibrium using ¹H NMR spectroscopy provides a direct measure of their relative stabilities. Computational methods, such as molecular mechanics and density functional theory, offer a powerful tool to investigate the conformational landscape and corroborate experimental findings. For drug development professionals and researchers in glycobiology, a thorough understanding and quantification of anomeric stability are essential for predicting molecular behavior and designing molecules with desired properties.
References
The Pivotal Role of Fucosylated Glycans in Mammalian Biology: A Technical Guide for Researchers and Drug Development Professionals
Abstract
Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification that profoundly influences a vast array of biological processes in mammals.[1] These modifications are integral to cell-cell communication, signal transduction, immune responses, and host-microbe interactions.[2][3] Aberrations in fucosylation are hallmarks of numerous pathological states, including cancer, inflammation, and developmental disorders, making fucosylated glycans and their biosynthetic pathways compelling targets for novel diagnostics and therapeutics.[4][5] This technical guide provides an in-depth exploration of the biological significance of fucosylated glycans, presents quantitative data on their expression and interactions, details key experimental methodologies for their study, and visualizes the core pathways and workflows involved.
Introduction to Fucosylation
Fucosylation is the attachment of the deoxyhexose sugar L-fucose to glycoproteins and glycolipids.[1] Fucose is unique among mammalian sugars for its L-configuration and the absence of a hydroxyl group at the C-6 position.[1] It is typically found at the terminus of glycan chains, where it plays a crucial role in molecular recognition events.[5] Fucosylation can occur through various linkages, broadly categorized as:
-
Core Fucosylation: An α(1,6)-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, a reaction catalyzed exclusively by fucosyltransferase 8 (FUT8).[6][7]
-
Terminal Fucosylation: The addition of fucose to the outer portions of glycan chains, such as α(1,2)-linkage to galactose or α(1,3)/α(1,4)-linkage to GlcNAc, forming important structures like the H-antigen and Lewis antigens.[1][5]
-
O-Fucosylation: The direct attachment of fucose to serine or threonine residues within Epidermal Growth Factor-like (EGF) or Thrombospondin Type 1 Repeats (TSRs), mediated by protein O-fucosyltransferases (POFUTs).[8][9]
Biosynthesis of Fucosylated Glycans
The synthesis of fucosylated glycans relies on the availability of the nucleotide sugar donor, GDP-L-fucose. Mammalian cells produce GDP-fucose through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation.[2] GDP-fucose is then transported into the Golgi apparatus, where a family of fucosyltransferases (FUTs) catalyzes its transfer to acceptor glycans.[3]
Caption: GDP-Fucose Biosynthesis and Utilization Pathways in Mammals.
Biological Significance in Physiological Processes
Cell Adhesion and Leukocyte Trafficking
One of the most well-characterized functions of fucosylation is its essential role in selectin-mediated cell adhesion.[2] Selectins are C-type lectins expressed on leukocytes (L-selectin), platelets (P-selectin), and endothelial cells (E- and P-selectin) that mediate the initial tethering and rolling of leukocytes during an inflammatory response.[10] The ligands for selectins are fucosylated and sialylated structures, most notably Sialyl-Lewis X (sLex), on glycoproteins like P-selectin glycoprotein ligand-1 (PSGL-1).[10] The fucose residue is indispensable for high-affinity binding.[2] A deficiency in fucosylation, as seen in Leukocyte Adhesion Deficiency type II (LAD II), leads to recurrent infections due to impaired leukocyte extravasation.[2][11]
Caption: Selectin-Mediated Leukocyte Adhesion.
Signal Transduction
Fucosylation is a key regulator of critical signaling pathways. The fucosylation of cell surface receptors can modulate their stability, ligand binding, and dimerization.[6]
-
Notch Signaling: O-fucosylation of Notch receptor's EGF-like repeats by POFUT1 is essential for its proper function.[8] This O-fucose can be further elongated by the Fringe glycosyltransferase, which modulates Notch's interaction with its ligands (Delta and Jagged), thereby fine-tuning developmental processes.[8][12]
-
TGF-β Signaling: Core fucosylation of the TGF-β receptor is crucial for its ability to bind its ligand, TGF-β1. Mice lacking the core fucosylation enzyme FUT8 exhibit impaired TGF-β signaling, leading to emphysema-like lung defects.[12]
-
EGFR Signaling: Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) has been shown to regulate its dimerization and downstream signaling, impacting cell growth and proliferation.[6][13]
Caption: Modulation of Notch Signaling by O-Fucosylation.
Development and Immune Regulation
Fucosylated glycans are vital for mammalian development and immunity.[1] They are involved in cell-cell adhesion in early-stage embryos and facilitate sperm-egg binding.[1][10] In the immune system, core fucosylation of the T-cell receptor is necessary for proper T-cell activation.[6][7] Furthermore, the absence of core fucose on the Fc region of IgG antibodies dramatically enhances their binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[14] This principle is leveraged in the development of next-generation therapeutic antibodies with enhanced efficacy.[15]
Role of Fucosylated Glycans in Pathophysiology
Alterations in fucosylation are a common feature of many diseases, particularly cancer.[16]
-
Cancer: Increased fucosylation is a hallmark of several cancers, contributing to tumor progression, metastasis, and chemoresistance.[4][16] Overexpression of fucosylated antigens like sLex promotes metastasis by mediating tumor cell adhesion to endothelial selectins.[10] Changes in core fucosylation of proteins like E-cadherin can decrease cell adhesion and promote cell migration.[1]
-
Cancer Biomarkers: Specific fucosylated proteins serve as valuable cancer biomarkers. For instance, the fucosylated form of alpha-fetoprotein (AFP-L3) is a highly specific marker for hepatocellular carcinoma (HCC).[1][17] Fucosylated haptoglobin is another emerging biomarker for several cancers, including pancreatic cancer.[16]
-
Inflammation and Infection: Beyond leukocyte trafficking, fucosylated glycans on epithelial cells can act as receptors for pathogens, mediating their colonization and infection.[4][10]
Quantitative Analysis of Fucosylation
Quantitative data is essential for understanding the precise impact of fucosylation. The following tables summarize key quantitative findings from the literature.
Table 1: Lectin Binding Specificity for Fucosylated Glycans
| Lectin | Primary Fucose Linkage Specificity | Binding Characteristics | Reference(s) |
|---|---|---|---|
| AAL (Aleuria aurantia) | Broad (α1,2; α1,3; α1,4; α1,6) | Widely used for general fucosylation detection. | [15][18] |
| LCA (Lens culinaris) | α1,6 (Core Fucose) on N-glycans | Binding is enhanced by core fucose on biantennary glycans. | [18][19] |
| PhoSL (Pholiota squarrosa) | α1,6 (Core Fucose) on N-glycans | Highly specific for core fucosylated paucimannosidic-type N-glycans. | [18][19] |
| AOL (Aspergillus oryzae) | Broad | Recognizes a wide range of fucosylated structures. |[18] |
Table 2: Alterations and Roles of Fucosylated Glycans in Cancer
| Cancer Type | Fucosylated Biomarker/Glycan | Observation | Functional Role | Reference(s) |
|---|---|---|---|---|
| Hepatocellular Carcinoma | Fucosylated Alpha-fetoprotein (AFP-L3) | Increased serum levels are a specific marker for early detection. | Biomarker | [1][16][17] |
| Pancreatic Cancer | Fucosylated Haptoglobin | Found in 60-80% of patients; prevalence increases with disease stage. | Biomarker | [16] |
| Non-small Cell Lung Cancer | Increased FUT8 expression | Promotes tumor growth and metastasis. | Decreased cell adhesion, increased migration. | [1] |
| Various Cancers | Sialyl-Lewis X (sLex) / Sialyl-Lewis A (sLea) | Overexpressed on tumor cells. | Mediates adhesion to selectins on endothelial cells, promoting metastasis. | [6][10] |
| Prostate Cancer | Increased core-fucosylated biantennary glycans | Significantly increased levels in serum compared to benign prostate hyperplasia. | Biomarker, promotes tumor growth and invasion. |[15][17] |
Table 3: Functional Impact of Fucosylation Inhibitors
| Inhibitor | Target Pathway | Cell Type | IC50 | Effect | Reference(s) |
|---|---|---|---|---|---|
| 2F-Fuc (2-deoxy-2-fluoro-L-fucose) | Salvage Pathway / GDP-Fucose Synthesis | CHO K1 Cells | ~152 µM | Reduces overall cellular fucosylation. | [20] |
| Carbafucose | Metabolic Inhibitor | CHO K1 Cells | Not specified | Blocks cellular fucosylation, enabling production of afucosylated antibodies. | [15] |
| 6-alkynyl-fucose | GDP-fucose biosynthetic enzyme FX | Cancer cells | Not specified | Potent inhibitor of fucosylation, suppresses cancer invasion. |[21] |
Methodologies for Studying Fucosylated Glycans
A variety of robust techniques are employed to detect, quantify, and characterize fucosylated glycans.
Mass Spectrometry for Glycan Analysis
Mass spectrometry (MS) is a cornerstone for detailed structural analysis of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common technique for profiling released glycans.
Protocol: MALDI-TOF MS Analysis of N-Glycans [17]
-
N-Glycan Release:
-
Denature 10-100 µg of purified glycoprotein by heating at 100°C for 10 minutes in a buffer containing SDS and β-mercaptoethanol.
-
After cooling, add a non-ionic detergent (e.g., NP-40) to sequester the SDS.
-
Add the enzyme PNGase F and incubate overnight at 37°C to cleave N-glycans from the protein.
-
-
Purification:
-
Purify the released glycans from proteins and other contaminants using a solid-phase extraction (SPE) C18 cartridge followed by a graphitized carbon cartridge.
-
-
Sample Preparation for MALDI-TOF:
-
Mix 1 µL of the purified glycan sample with 1 µL of a MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.
-
Allow the mixture to air-dry completely, forming crystals.
-
-
Data Acquisition and Analysis:
-
Analyze the sample using a MALDI-TOF mass spectrometer in positive-ion reflectron mode.
-
The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the different glycan structures present. Glycan composition can be inferred from these mass values.
-
Caption: Workflow for Mass Spectrometry Analysis of N-Glycans.
Glycan Array Analysis
Glycan arrays consist of a library of different carbohydrate structures immobilized on a solid surface. They are powerful tools for high-throughput screening of glycan-binding proteins (e.g., lectins, antibodies) to determine binding specificity.
Protocol: Lectin Probing of a Glycan Array [17][18]
-
Blocking: Incubate the glycan array slide in a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.
-
Incubation: Apply a solution containing the fluorescently labeled lectin of interest (e.g., FITC-AAL) to the array surface. Incubate in a humidified chamber.
-
Washing: Wash the slide extensively with buffer (e.g., PBST) to remove unbound lectin.
-
Drying: Dry the slide by centrifugation or with a stream of nitrogen.
-
Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent dye.
-
Data Analysis: Quantify the fluorescence intensity for each glycan spot using microarray analysis software. The signal intensity is proportional to the binding affinity of the lectin to that specific glycan structure.
Caption: Experimental Workflow for Glycan Array Analysis.
Cell-Based Fucosylation Assays
These assays are used to quantify the level of fucosylation on the surface of living or fixed cells, often to assess the efficacy of fucosylation inhibitors.
Protocol: Lectin-Based Fluorescence Imaging Assay [15][20]
-
Cell Culture: Seed cells (e.g., CHO K1) in a multi-well imaging plate (e.g., 96- or 384-well). If testing inhibitors, treat cells for a desired period (e.g., 24-72 hours).
-
Fixation: Fix the cells with a solution like 4% paraformaldehyde.
-
Staining:
-
Incubate cells with a fluorescently conjugated lectin that binds fucose (e.g., FITC-AAL) at a pre-optimized concentration.
-
Incubate cells with a nuclear counterstain (e.g., DAPI) to allow for cell counting.
-
-
Washing: Wash the cells with buffer to remove unbound lectin and dye.
-
Imaging: Acquire images using a high-content automated fluorescence microscope.
-
Image Analysis:
-
Use image analysis software to identify and count the number of nuclei (from DAPI signal).
-
Quantify the total integrated fluorescence intensity of the lectin signal per image or per cell.
-
Normalize the lectin signal to the cell count to determine the average cell surface fucosylation.
-
Caption: Workflow for a Cell-Based Fucosylation Assay.
Conclusion and Future Directions
Fucosylated glycans are master regulators of a remarkable range of mammalian biological functions, from immune surveillance to developmental signaling. Their altered expression in disease states, especially cancer, has firmly established them as critical biomarkers and therapeutic targets. The development of afucosylated therapeutic antibodies, which exhibit enhanced ADCC, is a prime example of how harnessing our understanding of fucosylation can lead to improved clinical outcomes. Future research, aided by advanced analytical techniques like mass spectrometry and glycan arrays, will continue to unravel the complex roles of specific fucosylated structures, paving the way for novel glycan-based diagnostics and targeted therapies for a host of human diseases.
References
- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity [frontiersin.org]
- 8. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein O-fucosylation: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]
- 11. Biological functions of fucose in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mammalian glycosylation in immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms [frontiersin.org]
- 15. researchgate.net [researchgate.net]
- 16. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
role of methyl fucopyranoside in cell signaling
An In-depth Technical Guide on the Role of Methyl Fucopyranoside in Cell Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound, a methyl glycoside of L-fucose, serves as a important tool in glycobiology and cell signaling research.[1][2] Its primary function is to act as a competitive antagonist of fucose-binding proteins (lectins) and fucose-metabolizing enzymes (fucosyltransferases).[3] By mimicking the natural fucose moiety, this compound can selectively block protein-carbohydrate interactions that are fundamental to numerous signaling cascades. This guide details the mechanism of action of this compound, its application in studying selectin-mediated inflammatory responses, quantitative binding data, detailed experimental protocols for its use, and visualizations of the relevant pathways and workflows.
Introduction to Fucosylation in Cell Signaling
Fucosylation, the addition of a fucose sugar to N-glycans, O-glycans, or glycolipids, is a critical post-translational modification that profoundly impacts cell signaling. Fucosylated glycans act as recognition motifs for a variety of carbohydrate-binding proteins, known as lectins. These interactions are central to processes such as cell-cell recognition, immune response, inflammation, and cancer metastasis.[1][3] For example, the sialyl Lewis X (sLex) tetrasaccharide, a fucosylated glycan, is an essential ligand for the selectin family of lectins, which mediate the initial tethering and rolling of leukocytes on endothelial cells during inflammation.[4][5]
Methyl α-L-fucopyranoside and its β-anomer are stable, cell-impermeable analogs of L-fucose used to probe and inhibit these fucose-dependent interactions in a research setting.[2][6] Their methyl group prevents enzymatic processing, making them ideal competitive inhibitors for dissecting the role of fucosylated glycans in complex signaling pathways.
Mechanism of Action: Competitive Inhibition
The utility of this compound in cell signaling studies stems from its role as a competitive inhibitor. It competes with fucosylated glycoconjugates for the carbohydrate recognition domain (CRD) of fucose-binding lectins.
-
Lectin Binding: Lectins, such as the selectins (E-selectin, P-selectin, L-selectin), possess a shallow binding pocket that specifically accommodates the fucose residue of their ligands.[4]
-
Competitive Antagonism: this compound, due to its structural similarity to L-fucose, can occupy this binding site. When present in sufficient concentration, it prevents the lectin from binding to its natural, more complex fucosylated ligand (e.g., P-selectin glycoprotein ligand-1, PSGL-1).[7]
-
Signal Interruption: By blocking this initial binding event, this compound effectively interrupts the downstream signaling cascade that would normally be initiated. For instance, inhibiting the selectin-PSGL-1 interaction prevents leukocyte rolling, adhesion, and extravasation, thereby blocking the inflammatory response at a very early stage.[5]
Application: Modulation of Selectin-Mediated Inflammation
A primary application of this compound is in the study of the inflammatory cascade mediated by selectins.[5] During inflammation, cytokines trigger the expression of E-selectin and P-selectin on the surface of endothelial cells.[8] These selectins recognize sLex on the surface of leukocytes, initiating a "rolling" adhesion that allows the leukocytes to slow down and subsequently adhere firmly to the endothelium before migrating into the tissue.[8] this compound can be used experimentally to block this interaction, thereby inhibiting the recruitment of immune cells to the site of inflammation.
Signaling Pathway Diagram: Inhibition of Selectin-Mediated Cell Adhesion
The following diagram illustrates how methyl α-L-fucopyranoside acts as a competitive inhibitor to block the interaction between E-selectin on an endothelial cell and its ligand on a leukocyte, thereby preventing the initiation of the inflammatory adhesion cascade.
Caption: Figure 1: Competitive Inhibition by this compound.
Quantitative Analysis of Binding and Inhibition
| Compound / Ligand | Target Lectin | Assay Type | Value (IC50 / KD) | Notes |
| L-Fucose | LecB (P. aeruginosa) | Competitive Binding (FP) | 1350 nM (IC50) | Provides a baseline affinity for a bacterial fucose-binding lectin.[10] |
| 2-Fucosyllactose | RSL (R. solanacearum) | Isothermal Titration Calorimetry | 250 nM (KD) | Demonstrates higher affinity for a disaccharide containing fucose.[1] |
| N-β-L-fucosyl benzamide | LecB (P. aeruginosa) | Competitive Binding (FP) | 88 nM (IC50) | Shows that synthetic modification of the fucose structure can dramatically increase affinity.[10] |
| KF38789 | Human P-Selectin | Cell Adhesion Assay | 1.97 µM (IC50) | A potent, non-carbohydrate small molecule inhibitor.[11] |
| Bimosiamose | Human P-Selectin | Not Specified | 20 µM (IC50) | A pan-selectin antagonist.[12] |
| Methyl α-L-fucopyranoside | Various Lectins | General | Expected in µM - mM range | Affinity is generally low for monovalent fucosides against mammalian lectins.[9] |
Key Experimental Protocols
This compound is primarily used in competitive inhibition assays to determine the fucose-dependency of a biological interaction.
Protocol: Competitive Cell Adhesion Inhibition Assay
This protocol describes a method to assess the ability of this compound to inhibit the adhesion of leukocytes (e.g., HL-60 or U937 cell lines) to immobilized P-selectin.
1. Reagent Preparation:
-
Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.
-
Blocking Buffer: PBS containing 2% Bovine Serum Albumin (BSA).
-
Adhesion Buffer: Hank's Balanced Salt Solution (HBSS) with 2 mM CaCl2.
-
Recombinant P-selectin: Reconstitute P-selectin-IgG Fc chimera protein to 10 µg/mL in Coating Buffer.
-
Inhibitor Stock: Prepare a 100 mM stock solution of Methyl α-L-fucopyranoside in Adhesion Buffer. Create serial dilutions (e.g., 100 mM to 1 µM).
-
Cell Suspension: Label leukocytes (e.g., U937 cells) with a fluorescent dye like Calcein-AM. Resuspend cells in Adhesion Buffer at 1 x 106 cells/mL.
2. Plate Coating:
-
Add 50 µL of 10 µg/mL P-selectin solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash wells three times with 200 µL of PBS.
-
Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.
-
Wash wells three times with 200 µL of PBS.
3. Adhesion Inhibition Assay:
-
Add 50 µL of the this compound serial dilutions to the P-selectin coated wells. Add Adhesion Buffer alone for positive control (maximum adhesion) wells.
-
Add 50 µL of the fluorescently labeled cell suspension to each well.
-
Incubate the plate for 1 hour at 37°C under gentle agitation.
-
Carefully wash the wells three to four times with Adhesion Buffer to remove non-adherent cells.
-
Add 100 µL of PBS to each well.
4. Quantification:
-
Read the fluorescence intensity of each well using a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm for Calcein-AM).
-
Calculate the percentage of inhibition for each concentration relative to the positive control.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow Diagram
The following diagram provides a visual workflow for the cell adhesion inhibition assay protocol.
Caption: Figure 2: Workflow for Cell Adhesion Inhibition Assay.
Conclusion and Future Directions
This compound is an indispensable reagent for investigating the role of fucose in cell signaling. Its ability to competitively inhibit lectin-carbohydrate interactions provides a direct method for establishing the fucose-dependency of cellular processes like adhesion, migration, and immune recognition. While its own binding affinity is modest, it serves as a critical control and a foundational scaffold for the design of high-affinity, multivalent fucoside inhibitors with therapeutic potential. For drug development professionals, understanding the structure-activity relationship, starting with simple molecules like this compound, is crucial for creating next-generation selectin antagonists to treat inflammatory diseases and potentially cancer metastasis.
References
- 1. rcsb.org [rcsb.org]
- 2. Functional binding of E-selectin to its ligands is enhanced by structural features beyond its lectin domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Unprecedented glycosidase activity at a lectin carbohydrate-binding site exemplified by the cyanobacterial lectin MVL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. Specific inhibition of P-selectin-mediated cell adhesion by phage display-derived peptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-β-l-Fucosyl Amides as High-Affinity Ligands for the Pseudomonas aeruginosa Lectin LecB - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
The Natural Occurrence and Bioactivity of Methyl Fucopyranoside Derivatives: A Technical Guide
Executive Summary: Methyl fucopyranoside derivatives, key components of a broader class of fucose-containing sulfated polysaccharides (fucoidans), are predominantly found in marine organisms, particularly brown seaweeds and certain invertebrates. These compounds exhibit a remarkable range of biological activities, including potent anti-inflammatory, antimicrobial, and antiviral properties. Their mechanism of action, especially in inflammation, is often linked to the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. This guide provides an in-depth overview of the natural sources, quantitative yields, biological activities, and key experimental methodologies relevant to the study of these promising natural products for researchers, scientists, and drug development professionals.
Introduction to this compound Derivatives
Methyl fucopyranosides are glycosides of fucose, a deoxyhexose sugar. In nature, they rarely exist as simple isolated molecules but are typically integral units of larger, complex polysaccharides known as fucoidans.[1] These polysaccharides are characterized by a backbone of L-fucose residues and are often heavily sulfated and may be acetylated.[2][3] The term "this compound derivatives" in a natural context primarily refers to these fucose-containing structures found within fucoidans. The significant interest in these compounds stems from their diverse and potent bioactivities, making them attractive candidates for pharmaceutical and nutraceutical development.[1]
Natural Sources and Occurrence
The primary sources of this compound derivatives are marine organisms.[1]
-
Brown Macroalgae (Phaeophyceae): This is the most abundant source. Species from the orders Fucales, Laminariales, and Ectocarpales are known to be rich in fucoidans.[4] Commercially and scientifically important genera include Fucus (e.g., Fucus vesiculosus), Laminaria (e.g., Laminaria japonica), Sargassum (e.g., Sargassum vulgare), and Undaria (e.g., Undaria pinnatifida).[2][5][6][7] The fucoidans within these seaweeds are structural components of the cell wall.[4]
-
Marine Invertebrates: Organisms such as sea urchins and sea cucumbers also produce fucose-containing sulfated polysaccharides.[4] These compounds are often found in the egg jelly coat of sea urchins and the body wall of sea cucumbers.[4]
While sulfated glycosides are found in some terrestrial plants, especially those in saline environments, complex fucoidans rich in this compound units are considered characteristic of marine life.[8]
Biological Activities
This compound derivatives, primarily as components of fucoidans, demonstrate a wide spectrum of pharmacological effects.
Anti-inflammatory Activity
This is one of the most extensively documented activities. Fucoidans have been shown to significantly reduce the expression and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10] The primary mechanism for this activity is the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in immune cells such as macrophages.[10][11]
Antimicrobial Activity
Carbohydrate derivatives have long been investigated for their antimicrobial properties. While many studies focus on synthetic derivatives, the natural polysaccharides from which methyl fucopyranosides are derived also exhibit inhibitory effects against various bacteria and fungi. This activity is often evaluated using standard methods like the Kirby-Bauer disc diffusion test.[12][13]
Antiviral Activity
Fucoidans have shown promise as antiviral agents. Their activity has been tested against a range of viruses, including Tobacco Mosaic Virus (TMV), where they can inhibit viral replication and activity through protective, curative, and direct inactivation effects.[14][15]
Quantitative Analysis of Fucoidans in Natural Sources
The yield of fucoidan from natural sources is highly variable, depending on the species, geographical location, season, and the extraction method employed.[6][7] Data is typically reported as the percentage of crude fucoidan extract per dry weight of the algal biomass. The fucose content within the extract serves as a key indicator of purity and quality.[5][16]
| Natural Source (Brown Seaweed) | Extraction Method | Fucoidan Yield (% of Dry Weight) | Fucose Content in Extract (%) | Citation(s) |
| Sargassum glaucescens | TCA protein removal | 13.13% | 13.42% | [6] |
| Sargassum horneri | TCA protein removal | 24.00% | 7.30% | [6] |
| Laminaria japonica | TCA protein removal | 22.67% | 8.30% | [6] |
| Cystoseira barbata | Not specified | 6.44% (mean) | Not specified | [7] |
| Sargassum vulgare | Not specified | 3.84% (mean) | Not specified | [7] |
| Fucus vesiculosus | Triple acid hydrolysis (0.1 M HCl) | 62% (of total available fucose) | 44% | [5] |
| Ascophyllum nodosum | Triple acid hydrolysis (0.1 M HCl) | 54% (of total available fucose) | Not specified | [5] |
Key Experimental Protocols
General Workflow for Isolation and Purification
The extraction of fucoidans (containing this compound derivatives) from brown seaweed is a multi-step process aimed at separating the desired sulfated polysaccharides from other components like proteins, alginates, and lipids.
References
- 1. Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 6. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. repository.kaust.edu.sa [repository.kaust.edu.sa]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. microbenotes.com [microbenotes.com]
- 14. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]
Methodological & Application
Protecting Group Strategies for Fucopyranoside Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the chemical synthesis of fucopyranosides. The careful selection and manipulation of these groups are paramount for achieving high yields, regioselectivity, and stereocontrol in the construction of complex fucosylated oligosaccharides and glycoconjugates.
Introduction to Protecting Group Strategy in Fucose Chemistry
L-fucose is a deoxyhexose commonly found in a wide array of biologically significant glycans. Its synthesis into complex oligosaccharides requires a robust protecting group strategy to differentiate its four hydroxyl groups (at C-2, C-3, C-4, and the primary C-6 position, as fucose lacks a hydroxyl group at C-6). Orthogonal protecting groups, which can be selectively removed under specific conditions without affecting others, are crucial for the stepwise construction of fucosylated structures.[1][2] The choice of protecting groups also significantly influences the reactivity of the fucosyl donor and the stereochemical outcome of the glycosylation reaction.
A well-designed protecting group strategy enables:
-
Regioselective modification: Allowing chemical transformations at specific hydroxyl positions.
-
Control of stereoselectivity: Influencing the formation of α- or β-glycosidic linkages.
-
Synthesis of complex structures: Facilitating the assembly of branched and linear oligosaccharides.[3]
Common Protecting Groups for Fucopyranosides
The selection of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. Here, we detail common protecting groups employed in fucopyranoside synthesis.
Benzyl (Bn) Ethers
Benzyl ethers are widely used as "permanent" protecting groups due to their stability to a broad range of acidic and basic conditions.[4] They are typically removed at the final stages of a synthesis.
Key Features:
-
Stability: Stable to acidic and basic hydrolysis, and many common glycosylation conditions.
-
Removal: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[4]
Benzoyl (Bz) Esters
Benzoyl esters are another class of "permanent" protecting groups, offering high stability. They can also influence the stereoselectivity of glycosylation reactions.
Key Features:
-
Stability: Robust under acidic conditions.
-
Removal: Cleaved under basic conditions, such as with sodium methoxide (NaOMe) in methanol.[5]
Levulinoyl (Lev) Ester
The levulinoyl group is a valuable "temporary" or orthogonal protecting group. Its selective removal under mild, neutral conditions makes it ideal for multi-step syntheses where other protecting groups need to remain intact.[6][7]
Key Features:
-
Orthogonality: Stable to acidic and many glycosylation conditions, but selectively cleaved in the presence of benzyl and benzoyl groups.
-
Removal: Mildly and selectively removed using hydrazine acetate in a buffered solution.[6]
Phthalimido (Phth) Group
The phthalimido group is commonly used to protect the C-2 amino group in fucosamine derivatives and can act as a stereodirecting group in glycosylation, favoring the formation of 1,2-trans-glycosidic linkages.[2][8]
Key Features:
-
Stereodirection: Participates in the glycosylation reaction to favor the formation of β-linkages.
-
Removal: Typically removed by treatment with hydrazine.[9]
Data Presentation: Quantitative Comparison of Protecting Group Manipulations
The following tables summarize quantitative data for key protection and deprotection reactions in fucopyranoside synthesis, compiled from various literature sources.
Table 1: Regioselective Protection of Fucopyranosides
| Substrate | Reagents and Conditions | Protecting Group | Position(s) Protected | Yield (%) | Reference |
| Methyl α-L-fucopyranoside | Dibutyltin oxide, then Benzyl bromide | Benzyl | C-3 | High (not specified) | [4] |
| Methyl α-D-glucopyranoside (analogous) | Benzoic anhydride, Bu₄N(OBz) | Benzoyl | C-2, C-6 | 70-91 | [6] |
| L-Fucose | Acetic anhydride, Pyridine | Acetyl | Per-O-acetylation | Not specified | [6] |
| Diol Substrate | 1-Benzoylimidazole, DBU | Benzoyl | Primary -OH | 70 | [5] |
Table 2: Deprotection of Fucopyranoside Derivatives
| Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |
| Levulinoyl-protected sugar | Levulinoyl | Hydrazine acetate, Toluene/Ethanol | High (not specified) | [6] |
| Per-O-benzylated sugar | Benzyl | H₂, Pd/C | High (not specified) | [4] |
| Per-O-benzoylated sugar | Benzoyl | NaOMe, MeOH | High (not specified) | [5] |
| Phthalimido-protected sugar | Phthalimido | Hydrazine hydrate | Not specified | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments in fucopyranoside synthesis.
Protocol 1: Per-O-Benzoylation of L-Fucose
This protocol describes the complete protection of all hydroxyl groups of L-fucose with benzoyl esters.
Materials:
-
L-Fucose
-
Anhydrous Pyridine
-
Benzoyl chloride (BzCl)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-fucose (1.0 eq.) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (5.0 eq.) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford per-O-benzoylated fucopyranose.
Protocol 2: Selective Deprotection of the Anomeric Benzoyl Group and Formation of Fucosyl Bromide
This protocol describes the selective removal of the anomeric benzoyl group followed by bromination to generate a fucosyl donor.
Materials:
-
Per-O-benzoylated fucopyranose
-
Hydrogen bromide (HBr) in acetic acid (33 wt%)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the per-O-benzoylated fucopyranose (1.0 eq.) in dichloromethane.
-
Cool the solution to 0 °C.
-
Add HBr in acetic acid and stir the mixture at 0 °C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fucosyl bromide. This product is often used immediately in the next step without further purification.
Protocol 3: Introduction of the Levulinoyl (Lev) Group
This protocol details the protection of a free hydroxyl group with a levulinoyl ester.
Materials:
-
Partially protected fucopyranoside with a free hydroxyl group
-
Anhydrous pyridine
-
Levulinic anhydride
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the partially protected fucopyranoside (1.0 eq.) in anhydrous pyridine.
-
Add levulinic anhydride (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 4: Selective Removal of the Levulinoyl (Lev) Group
This protocol describes the orthogonal deprotection of a levulinoyl group.
Materials:
-
Levulinoyl-protected fucopyranoside
-
Hydrazine acetate
-
Toluene
-
Ethanol
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the levulinoyl-protected substrate (1.0 eq.) in a mixture of toluene and ethanol.
-
Add hydrazine acetate (10 eq.) to the solution.[6]
-
Stir the reaction mixture at room temperature for 15-30 minutes, monitoring by TLC.
-
Once the starting material is consumed, dilute the reaction with dichloromethane and wash with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Visualizing Protecting Group Strategies
Diagrams created using Graphviz (DOT language) illustrate the logical flow of protecting group manipulations in fucopyranoside synthesis.
Caption: General workflow for fucopyranoside synthesis.
Caption: Orthogonal strategy for branched oligosaccharides.
Caption: Synthesis of a fucosyl trichloroacetimidate donor.
References
- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]
- 4. asianpubs.org [asianpubs.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. lookchem.com [lookchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: NMR Spectroscopic Characterization of Methyl L-Fucopyranoside Anomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-fucose is a deoxyhexose sugar that plays a critical role in various biological processes, including cell adhesion, signaling, and immune responses. It is a key component of many glycoconjugates, such as glycoproteins and glycolipids. The anomeric configuration (α or β) of the fucosyl linkage significantly influences the biological activity and specificity of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the anomeric configuration and the complete structural elucidation of fucosides. This application note provides a detailed protocol and reference data for the NMR characterization of the α and β anomers of methyl L-fucopyranoside.
Data Presentation
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in ppm and ¹H-¹H coupling constants (J) in Hz for the anomers of methyl L-fucopyranoside. Data is typically recorded in deuterium oxide (D₂O) at 25°C.
Table 1: ¹H NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers in D₂O
| Proton | Methyl α-L-fucopyranoside (δ, ppm) | Methyl α-L-fucopyranoside (J, Hz) | Methyl β-L-fucopyranoside (δ, ppm) | Methyl β-L-fucopyranoside (J, Hz) |
| H-1 | 4.75 | J1,2 = 3.8 | 4.15 | J1,2 = 7.8 |
| H-2 | 3.80 | J2,3 = 10.0 | 3.45 | J2,3 = 9.8 |
| H-3 | 3.75 | J3,4 = 3.4 | 3.60 | J3,4 = 3.3 |
| H-4 | 3.68 | J4,5 = 1.0 | 3.55 | J4,5 = 1.0 |
| H-5 | 3.95 | J5,6 = 6.6 | 3.50 | J5,6 = 6.5 |
| H-6 (CH₃) | 1.25 | 1.28 | ||
| OCH₃ | 3.40 | 3.52 |
Table 2: ¹³C NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers in D₂O
| Carbon | Methyl α-L-fucopyranoside (δ, ppm) | Methyl β-L-fucopyranoside (δ, ppm) |
| C-1 | 101.5 | 105.8 |
| C-2 | 69.5 | 72.8 |
| C-3 | 71.0 | 74.5 |
| C-4 | 73.0 | 73.5 |
| C-5 | 68.0 | 71.5 |
| C-6 (CH₃) | 16.5 | 16.8 |
| OCH₃ | 56.0 | 58.0 |
Experimental Protocols
Sample Preparation
-
Sample Purity: Ensure the methyl fucopyranoside sample is of high purity to avoid interference from contaminants in the NMR spectra.
-
Solvent: Dissolve 5-10 mg of the this compound anomer in 0.5-0.7 mL of high-purity deuterium oxide (D₂O, 99.9%).
-
Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, can be added.
-
pH Adjustment: The chemical shifts of hydroxyl protons are pH-dependent. While these are exchanged in D₂O, ensuring a consistent pD (deuterium pH) can be important for reproducibility. The pD can be adjusted if necessary using dilute DCl or NaOD.
-
Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
The following experiments are recommended for a comprehensive characterization of the this compound anomers. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.
-
¹H NMR (Proton NMR):
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Spectral Width: 10-12 ppm.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 2-5 seconds.
-
Key Information: Provides information on the chemical environment of each proton and their scalar couplings, which are crucial for determining the anomeric configuration from the J1,2 coupling constant.
-
-
¹³C NMR (Carbon NMR):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: 150-200 ppm.
-
Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Key Information: Provides the chemical shift of each carbon atom. The anomeric carbon (C-1) chemical shift is a key indicator of the anomeric configuration.
-
-
2D COSY (Correlation Spectroscopy):
-
Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).
-
Key Information: Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). This is essential for tracing the proton spin system and confirming the assignments made from the 1D ¹H NMR spectrum.
-
-
2D TOCSY (Total Correlation Spectroscopy):
-
Pulse Program: A standard TOCSY experiment with a mixing time of 80-120 ms (e.g., dipsi2esgpph on Bruker instruments).
-
Key Information: Correlates all protons within a spin system. This is particularly useful for sugars, as it allows for the identification of all protons belonging to a single sugar ring, starting from the well-resolved anomeric proton signal.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: A standard gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).
-
Key Information: Correlates each proton with its directly attached carbon atom. This experiment is crucial for the unambiguous assignment of the ¹³C NMR spectrum. The multiplicity-edited version can distinguish between CH/CH₃ and CH₂ groups.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).
-
Key Information: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the glycosidic linkage by observing the correlation between the anomeric proton (H-1) and the aglycone carbon, and between the anomeric carbon (C-1) and the protons of the aglycone. In this case, it will show correlations between H-1 and the methoxy carbon, and C-1 and the methoxy protons.
-
Mandatory Visualization
Caption: Experimental workflow for NMR characterization.
Caption: Key 2D NMR correlations for structure elucidation.
Application Notes and Protocols for α-L-Fucosidase Assays Using Methyl α-L-Fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-L-fucosidases are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates, including glycoproteins and glycolipids.[1] These enzymes are crucial in various physiological and pathological processes, such as cell signaling, immune responses, and cancer progression.[2][3][4] Dysregulation of α-L-fucosidase activity has been implicated in several diseases, including fucosidosis, a lysosomal storage disorder, and various cancers, making it a significant target for diagnostics and drug development.[5]
Methyl α-L-fucopyranoside is a simple, non-chromogenic substrate that can be utilized to measure the activity of α-L-fucosidase. Its structural similarity to the natural L-fucose moiety makes it a valuable tool for fundamental enzymatic studies and for screening inhibitors that target the enzyme's active site. Unlike artificial substrates that release a colored or fluorescent reporter group upon cleavage, the hydrolysis of methyl α-L-fucopyranoside yields L-fucose and methanol. The detection of L-fucose requires a coupled enzyme assay, providing a quantitative measure of α-L-fucosidase activity.
These application notes provide detailed protocols for assessing α-L-fucosidase activity using methyl α-L-fucopyranoside, as well as for the more common chromogenic and fluorogenic substrates for comparative purposes.
Data Presentation: Kinetic Parameters of α-L-Fucosidase
While methyl α-L-fucopyranoside is a valuable substrate for specific applications, comprehensive kinetic data for its hydrolysis by various α-L-fucosidases are not extensively reported in the literature. For comparative purposes, the kinetic parameters for the commonly used artificial substrates, p-nitrophenyl-α-L-fucopyranoside (pNPF) and 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), are summarized below. These substrates are widely used due to the direct detection of their respective chromogenic and fluorogenic reporter molecules upon enzymatic cleavage.
| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |
| p-Nitrophenyl-α-L-fucopyranoside | Venus mercenaria | 0.26 | Not Reported | 4.5 - 5.5 | [6] |
| p-Nitrophenyl-α-L-fucopyranoside | Pecten maximus | 0.650 | 85 | 4.0 | [5] |
| p-Nitrophenyl-α-L-fucopyranoside | Bifidobacterium castoris | Not Reported | 0.264 U/mg | 5.5 | [7] |
| 4-Methylumbelliferyl-α-L-fucopyranoside | Human Amniotic Fluid | 0.05 ± 0.01 | Not Reported | ~5.0 | |
| 4-Methylumbelliferyl-α-L-fucopyranoside | Human and Mouse Lysates | 0.75 (Assay Concentration) | Not Reported | 5.5 | [8] |
Experimental Protocols
Protocol 1: α-L-Fucosidase Activity Assay using Methyl α-L-Fucopyranoside (Coupled Enzyme Assay)
This protocol describes a two-step enzymatic reaction to determine α-L-fucosidase activity by quantifying the amount of L-fucose released from methyl α-L-fucopyranoside. The released L-fucose is oxidized by L-fucose dehydrogenase, with the concomitant reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.[9]
Materials:
-
α-L-Fucosidase (source of interest, e.g., purified enzyme, cell lysate, tissue homogenate)
-
Methyl α-L-fucopyranoside
-
L-Fucose Dehydrogenase
-
NADP+ (Nicotinamide adenine dinucleotide phosphate)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)
-
Microplate reader capable of measuring absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of methyl α-L-fucopyranoside in Assay Buffer. The final concentration in the assay should be optimized based on the enzyme's characteristics (typically in the mM range).
-
Prepare a stock solution of NADP+ in Assay Buffer.
-
Prepare a solution of L-fucose dehydrogenase in Assay Buffer.
-
Prepare a standard curve of L-fucose in Assay Buffer.
-
-
α-L-Fucosidase Reaction (Step 1):
-
To each well of a 96-well microplate, add the sample containing α-L-fucosidase.
-
Initiate the reaction by adding the methyl α-L-fucopyranoside solution.
-
Incubate the plate at the optimal temperature for the α-L-fucosidase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).
-
-
L-Fucose Detection (Step 2):
-
To each well containing the completed α-L-fucosidase reaction, add NADP+ and L-fucose dehydrogenase.
-
Incubate at room temperature for 15-30 minutes to allow for the complete oxidation of the released L-fucose.
-
Measure the absorbance at 340 nm.
-
-
Data Analysis:
-
Subtract the absorbance of a blank control (containing all components except the α-L-fucosidase) from the sample readings.
-
Determine the concentration of L-fucose produced using the L-fucose standard curve.
-
Calculate the α-L-fucosidase activity, typically expressed as units per milligram of protein (1 Unit = 1 µmol of L-fucose released per minute).
-
Caption: Coupled enzyme assay workflow for α-L-fucosidase activity.
Protocol 2: α-L-Fucosidase Activity Assay using p-Nitrophenyl-α-L-fucopyranoside (Chromogenic Assay)
This protocol is a widely used colorimetric assay for α-L-fucosidase activity. The enzyme cleaves the substrate to release p-nitrophenol, which is yellow at alkaline pH and can be quantified by measuring absorbance at 405 nm.[10]
Materials:
-
α-L-Fucosidase
-
p-Nitrophenyl-α-L-fucopyranoside (pNPF)
-
Assay Buffer (e.g., 50 mM Sodium Acetate, pH 5.5)
-
Stop Solution (e.g., 0.5 M Sodium Carbonate)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm
-
96-well microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of pNPF in Assay Buffer.
-
Prepare a standard curve of p-nitrophenol in Assay Buffer with Stop Solution.
-
-
Enzymatic Reaction:
-
Add the sample containing α-L-fucosidase to each well of a 96-well microplate.
-
Pre-incubate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the pNPF solution.
-
Incubate for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding the Stop Solution.
-
-
Measurement and Analysis:
-
Measure the absorbance at 405 nm.
-
Subtract the absorbance of a blank control.
-
Determine the amount of p-nitrophenol released using the standard curve.
-
Calculate the α-L-fucosidase activity.
-
Caption: Workflow for the chromogenic α-L-fucosidase assay.
Application in Drug Development and Signaling Pathway Analysis
Inhibitor Screening
α-L-fucosidase is a validated target for the development of therapeutics for various diseases. High-throughput screening (HTS) of small molecule libraries is a common strategy to identify novel inhibitors. The choice of assay for HTS depends on factors such as cost, simplicity, and susceptibility to interference from library compounds.
While fluorogenic and chromogenic assays are often preferred for their direct readout, coupled enzyme assays with methyl α-L-fucopyranoside can be adapted for HTS. This approach may be advantageous when screening compound libraries that interfere with direct absorbance or fluorescence measurements.
Caption: Logical workflow for α-L-fucosidase inhibitor screening.
Role in Cancer Signaling Pathways
Alterations in fucosylation, regulated by fucosyltransferases and fucosidases, are a hallmark of cancer. α-L-fucosidase 1 (FUCA1) has been identified as a tumor suppressor and a target of the p53 tumor suppressor protein.[3] FUCA1 can defucosylate key signaling receptors like the epidermal growth factor receptor (EGFR), thereby modulating downstream signaling pathways that control cell proliferation, migration, and survival.[1] The activity of α-L-fucosidase can therefore have profound effects on cancer cell behavior.
Caption: Role of α-L-fucosidase in EGFR signaling.
Conclusion
The use of methyl α-L-fucopyranoside as a substrate for α-L-fucosidase provides a valuable method for studying the enzyme's activity, particularly when a more structurally analogous substrate to natural fucosides is desired or when chromogenic and fluorogenic substrates are unsuitable. The coupled enzyme assay, although more complex than direct assays, offers a robust and quantitative platform for basic research, inhibitor screening, and investigating the role of α-L-fucosidase in various disease-related signaling pathways. The protocols and information provided herein serve as a comprehensive guide for researchers and drug development professionals working with this important enzyme.
References
- 1. High‐Throughput Approaches in Carbohydrate‐Active Enzymology: Glycosidase and Glycosyl Transferase Inhibitors, Evolution, and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Alfa-L-fucosidase – Wikipédia, a enciclopédia livre [pt.wikipedia.org]
- 4. α-L-Fucosidase from bovine kidney - CD BioGlyco [bioglyco.com]
- 5. A novel broad specificity fucosidase capable of core α1-6 fucose release from N-glycans labeled with urea-linked fluorescent dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 7. Methyl alpha-L-fucopyranoside | C7H14O5 | CID 446578 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Deciphering α-L-Fucosidase Activity Contribution in Human and Mouse: Tissue α-L-Fucosidase FUCA1 Meets Plasma α-L-Fucosidase FUCA2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of alpha-L-fucosidase by derivatives of deoxyfuconojirimycin and deoxymannojirimycin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1,2-α-L-fucosidase - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methyl Fucopyranoside in Lectin Binding Assays and Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl α-L-fucopyranoside is a valuable tool in glycobiology and drug discovery for studying and inhibiting fucose-binding lectins. Lectins are carbohydrate-binding proteins involved in a myriad of biological processes, including cell-cell recognition, inflammation, and host-pathogen interactions. Fucose-specific lectins, in particular, are key virulence factors for several pathogenic bacteria, making them attractive targets for anti-infective therapies. Methyl α-L-fucopyranoside, as a stable and specific analogue of L-fucose, serves as an essential competitive inhibitor in various binding assays, aiding in the characterization of lectin specificity and the development of novel therapeutics.
These application notes provide a comprehensive overview of the use of methyl α-L-fucopyranoside in lectin binding and inhibition studies, including quantitative binding data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Quantitative Data: Binding Affinities of Methyl α-L-Fucopyranoside with Fucose-Binding Lectins
The following table summarizes the binding affinities of methyl α-L-fucopyranoside with several fucose-binding lectins from pathogenic bacteria. This data is crucial for comparing the inhibitory potential of methyl fucopyranoside and for designing effective concentrations in inhibition assays.
| Lectin | Source Organism | Method | Ligand | Dissociation Constant (Kd) | IC50 | Reference |
| BambL | Burkholderia ambifaria | ITC | Methyl-α-L-fucopyranoside | ~1 µM | - | [1] |
| LecB (PA-IIL) | Pseudomonas aeruginosa | ITC | Methyl-α-L-fucopyranoside | 0.29 µM | - | |
| RSL | Ralstonia solanacearum | - | Methyl-α-L-fucopyranoside | - | Potent Inhibitor | [2] |
| PHL | Photorhabdus asymbiotica | ITC | Methyl-α-L-fucopyranoside | 16.2 µM | - | [3] |
Note: The binding affinity of lectins can be influenced by assay conditions such as temperature, pH, and buffer composition. The values presented here are for comparative purposes.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific lectins and experimental setups.
Protocol 1: Enzyme-Linked Lectin Assay (ELLA) for Inhibition Studies
This protocol describes a competitive ELLA to determine the inhibitory concentration (IC50) of methyl α-L-fucopyranoside for a fucose-binding lectin.
Materials:
-
High-binding 96-well microtiter plates
-
Fucosylated glycoprotein (e.g., Fucosylated BSA)
-
Biotinylated fucose-binding lectin
-
Methyl α-L-fucopyranoside
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with 100 µL of fucosylated glycoprotein (1-10 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Inhibition:
-
Prepare a serial dilution of methyl α-L-fucopyranoside in PBS.
-
In a separate plate or tubes, pre-incubate the biotinylated lectin (at a fixed concentration, e.g., 0.5-2 µg/mL) with an equal volume of each this compound dilution for 30-60 minutes at room temperature.
-
Include a control with lectin and PBS (no inhibitor).
-
-
Binding: Add 100 µL of the lectin/inhibitor mixtures to the corresponding wells of the coated and blocked plate. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection:
-
Add 100 µL of Streptavidin-HRP (diluted in blocking buffer according to the manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
-
Development: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log concentration of this compound. The IC50 value is the concentration of the inhibitor that causes a 50% reduction in the absorbance signal.
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change upon binding, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the lectin-carbohydrate interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified fucose-binding lectin
-
Methyl α-L-fucopyranoside
-
Dialysis buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified lectin against the chosen buffer to minimize buffer mismatch effects.
-
Dissolve methyl α-L-fucopyranoside in the same dialysis buffer.
-
Degas both the lectin and carbohydrate solutions immediately before the experiment.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 300 rpm).
-
Set the injection parameters (e.g., injection volume, duration, and spacing).
-
-
Loading:
-
Load the lectin solution into the sample cell (typically at a concentration of 10-50 µM).
-
Load the methyl α-L-fucopyranoside solution into the injection syringe (typically at a concentration 10-20 times that of the lectin).
-
-
Titration:
-
Perform an initial small injection to avoid artifacts from syringe placement, and discard this data point during analysis.
-
Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL) of the this compound solution into the lectin-containing cell.
-
-
Control Experiment: Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument to determine Kd, n, ΔH, and ΔS.
-
Protocol 3: Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of biomolecular interactions. It can be used to determine the kinetics (association and dissociation rates) and affinity of lectin-carbohydrate binding.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Purified fucose-binding lectin
-
Methyl α-L-fucopyranoside
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Regeneration solution (e.g., a high concentration of a simple sugar like fucose or a low pH solution)
Procedure:
-
Lectin Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified lectin solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of methyl α-L-fucopyranoside in the running buffer.
-
Inject the different concentrations of this compound over the immobilized lectin surface and a reference flow cell (without lectin).
-
Monitor the binding response in real-time.
-
After each injection, allow for a dissociation phase where only running buffer flows over the surface.
-
-
Regeneration: Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Protocol 4: Hemagglutination Inhibition Assay
This assay measures the ability of methyl α-L-fucopyranoside to inhibit the agglutination of red blood cells (RBCs) by a fucose-binding lectin.
Materials:
-
V-bottom 96-well microtiter plates
-
Purified fucose-binding lectin
-
Methyl α-L-fucopyranoside
-
Red blood cells (e.g., trypsinized human type O RBCs) at a 2% suspension in PBS
-
PBS
Procedure:
-
Lectin Titration (to determine the minimum agglutinating concentration):
-
Perform a serial two-fold dilution of the lectin in PBS across a row of a 96-well plate.
-
Add an equal volume of the 2% RBC suspension to each well.
-
Incubate at room temperature for 1-2 hours.
-
The minimum agglutinating concentration is the highest dilution of the lectin that still causes complete agglutination (a mat of cells covering the bottom of the well).
-
-
Inhibition Assay:
-
Prepare a serial two-fold dilution of methyl α-L-fucopyranoside in PBS down the columns of a 96-well plate.
-
Add a fixed amount of the lectin (4 times the minimum agglutinating concentration) to each well containing the inhibitor.
-
Incubate for 30-60 minutes at room temperature.
-
Add an equal volume of the 2% RBC suspension to each well.
-
Include controls: RBCs with PBS (negative control) and RBCs with the lectin alone (positive control).
-
-
Incubation and Reading:
-
Incubate the plate at room temperature for 1-2 hours.
-
Observe the wells for agglutination. A positive inhibition is indicated by the formation of a tight button of RBCs at the bottom of the well (no agglutination), while agglutination appears as a diffuse mat of cells.
-
-
Result: The minimum inhibitory concentration (MIC) is the lowest concentration of methyl α-L-fucopyranoside that completely inhibits hemagglutination.
Visualizations
Signaling Pathway: Fucose-Binding Lectin (BambL) as a B-cell Superantigen
The fucose-binding lectin BambL from Burkholderia ambifaria can act as a B-cell superantigen, leading to polyclonal B-cell activation. This process can be inhibited by methyl α-L-fucopyranoside.
Caption: BambL-mediated B-cell activation pathway and its inhibition.
Experimental Workflow: Inhibition of Pathogen Adhesion
Fucose-binding lectins on the surface of pathogens mediate adhesion to fucosylated glycans on host cells, a critical step in infection. Methyl α-L-fucopyranoside can competitively inhibit this interaction.
Caption: Workflow of pathogen adhesion inhibition by this compound.
References
- 1. Fucosylated ubiquitin and orthogonally glycosylated mutant A28C: conceptually new ligands for Burkholderia ambifaria lectin (BambL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Binding Affinity of a Broad Array of l-Fucosides with Six Fucose-Specific Lectins of Bacterial and Fungal Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of α-l-Fucopyranoside-Presenting Glycoclusters and Investigation of Their Interaction with Photorhabdus asymbiotica Lectin (PHL) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Methyl Fucopyranoside in Surface Plasmon Resonance (SPR) for Glycobiology and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Methyl fucopyranoside, a methylated derivative of the monosaccharide fucose, serves as a crucial tool in the study of carbohydrate-protein interactions, which are fundamental to numerous biological processes, including cell adhesion, immune responses, and pathogenesis. Surface Plasmon Resonance (SPR) is a powerful, label-free, and real-time optical biosensing technique used to characterize biomolecular interactions.[1] The combination of this compound and SPR provides a robust platform for investigating the binding kinetics and affinity of fucose-specific binding proteins, known as lectins. This document outlines the application of this compound in SPR-based assays, providing detailed protocols for researchers in glycobiology and drug development.
Key Applications
-
Characterization of Fucose-Specific Lectins: this compound is an ideal analyte for determining the binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (dissociation constant, KD) of fucose-binding lectins. Due to its small size, it is often used in inhibition assays to determine these parameters for more complex fucosylated glycans.[2]
-
Competitive Binding Assays: As a competitive inhibitor, this compound is instrumental in screening and characterizing potential drug candidates that target fucose-binding sites on lectins or other proteins. By measuring the displacement of a known fucosylated ligand by a test compound, researchers can determine the inhibitory potential of novel therapeutics.
-
Sensor Surface Regeneration: The reversible binding of this compound allows for its use as a gentle and effective regeneration agent to remove bound analytes from a lectin-functionalized sensor surface, enabling multiple assay cycles with preserved protein activity.[2]
-
Specificity Profiling: By comparing the binding of methyl α-L-fucopyranoside and methyl β-L-fucopyranoside, researchers can elucidate the anomeric specificity of fucose-binding proteins.
Logical Workflow for a Typical SPR Experiment
Caption: General workflow for an SPR-based analysis of this compound interacting with a fucose-specific lectin.
Data Presentation
The binding of monosaccharides like this compound to lectins is typically characterized by fast on- and off-rates and relatively low affinity (in the millimolar to high micromolar range).[3] Due to the challenges in obtaining precise kinetic data for such low-affinity interactions via direct binding assays, inhibition assays are often preferred.
Note: The following table presents representative quantitative data for a hypothetical interaction between a fucose-specific lectin and methyl α-L-fucopyranoside, as determined by an SPR inhibition assay. These values are for illustrative purposes and will vary depending on the specific lectin, experimental conditions, and assay format.
| Parameter | Description | Representative Value |
| Ligand | Immobilized Fucose-Specific Lectin (e.g., Aleuria aurantia Lectin) | N/A |
| Analyte | Fucosylated Glycoprotein (for inhibition assay) | N/A |
| Inhibitor | Methyl α-L-Fucopyranoside | N/A |
| Inhibition Constant (Ki) | Concentration of inhibitor required to reduce the binding of the analyte by 50%. | 150 µM |
| Association Rate (ka) | Rate of complex formation between the fucosylated glycoprotein and the lectin. | 1.2 x 104 M-1s-1 |
| Dissociation Rate (kd) | Rate of dissociation of the fucosylated glycoprotein-lectin complex. | 2.5 x 10-3 s-1 |
| Dissociation Constant (KD) | Affinity of the fucosylated glycoprotein for the lectin (kd/ka). | 208 nM |
Experimental Protocols
Two primary SPR methodologies can be employed to study the interaction of this compound with fucose-specific lectins: a direct binding assay and a solution competition (inhibition) assay. Given the low molecular weight of this compound, the inhibition assay is generally the more robust and recommended approach.[2]
Protocol 1: Solution Competition (Inhibition) Assay
This protocol determines the affinity of this compound by its ability to inhibit the binding of a larger, fucosylated glycoprotein (analyte) to an immobilized lectin.
Signaling Pathway for Inhibition Assay
Caption: Logical relationship in an SPR inhibition assay where this compound competes with a fucosylated glycoprotein for binding to an immobilized lectin.
Methodology
-
Immobilization of Lectin:
-
Activate a CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject the fucose-specific lectin (e.g., Aleuria aurantia lectin, 20 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface until the desired immobilization level (e.g., 2000-4000 RU) is reached.
-
Deactivate the remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.
-
A reference flow cell should be prepared similarly but without the lectin immobilization.
-
-
Analyte and Inhibitor Preparation:
-
Prepare a stock solution of a fucosylated glycoprotein (e.g., horseradish peroxidase) at a concentration equal to its KD for the immobilized lectin in running buffer (e.g., HBS-EP+: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Prepare a serial dilution of methyl α-L-fucopyranoside in the running buffer, with the highest concentration being at least 100-fold higher than the expected Ki.
-
-
Inhibition Assay Execution:
-
For each concentration of this compound, mix it with the fucosylated glycoprotein solution and allow it to equilibrate for at least 30 minutes at room temperature.
-
Inject the mixtures over the lectin-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Record the binding response for a set association time (e.g., 180 seconds) followed by a dissociation phase with running buffer (e.g., 300 seconds).
-
Regenerate the sensor surface between each injection cycle using a high concentration of a simple sugar (e.g., 100 mM methyl α-D-mannopyranoside for mannose-binding lectins, or a suitable regeneration solution for fucose-specific lectins if this compound proves insufficient for complete removal).
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data for each injection.
-
Determine the steady-state binding response (Req) for each concentration of this compound.
-
Plot Req versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Analyte]/KD), where [Analyte] is the concentration of the fucosylated glycoprotein and KD is its dissociation constant.
-
Protocol 2: Direct Binding Assay
This protocol is more suitable for initial qualitative assessments of binding, as accurate kinetic analysis of small molecules can be challenging due to low signal responses and potential mass transport limitations.
Methodology
-
Immobilization of Lectin:
-
Follow the same immobilization procedure as described in Protocol 1. A higher immobilization density may be required to achieve a sufficient signal.
-
-
Analyte Preparation:
-
Prepare a serial dilution of methyl α-L-fucopyranoside in running buffer, ranging from low micromolar to high millimolar concentrations.
-
-
Direct Binding Assay Execution:
-
Inject each concentration of this compound over the lectin-immobilized and reference flow cells at a high flow rate (e.g., 50-100 µL/min) to minimize mass transport effects.
-
Include several buffer-only injections (blanks) for double referencing.
-
Record the association and dissociation phases for each concentration.
-
-
Data Analysis:
-
Perform double referencing by subtracting the reference flow cell data and the average of the blank injections.
-
Globally fit the referenced sensorgrams to a 1:1 Langmuir binding model to determine ka, kd, and KD. Alternatively, plot the steady-state response against the analyte concentration and fit to a steady-state affinity model.
-
Disclaimer: The provided protocols are generalized and may require optimization based on the specific SPR instrument, sensor chip chemistry, and the particular lectin and analytes being studied.
References
Application Notes & Protocols: Chemoenzymatic Synthesis of GDP-L-Fucose Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fucosylation, the enzymatic addition of L-fucose to glycoconjugates, is a critical post-translational modification involved in numerous biological processes, including cell-cell recognition, adhesion, and signaling.[1] Fucosyltransferases (FUTs) catalyze this reaction using guanosine 5'-diphosphate-β-L-fucose (GDP-L-fucose) as the universal fucose donor.[2] Aberrant fucosylation is linked to various diseases, including cancer and inflammation, making FUTs attractive therapeutic targets.[3][4][5]
GDP-L-fucose analogs are invaluable tools for studying these processes. They can act as inhibitors of FUTs or as metabolic probes to elucidate the roles of specific fucosylated glycans.[6][7] In cells, GDP-L-fucose is produced via two main routes: the de novo pathway, which converts GDP-mannose to GDP-L-fucose, and the salvage pathway, which utilizes free L-fucose from extracellular or lysosomal sources.[2][6][8]
Chemical synthesis of these analogs is often complex and costly.[9] The chemoenzymatic approach described herein leverages the salvage pathway, offering a robust, cost-effective, and highly specific method for the preparative-scale synthesis of various GDP-L-fucose analogs.[10][11] This method primarily utilizes a recombinant bifunctional enzyme, L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), to catalyze the one-pot conversion of an L-fucose analog into its corresponding GDP-activated form.[9][11]
Principle of Synthesis
The chemoenzymatic synthesis mimics the cellular salvage pathway in a single reaction vessel. The process is driven by the bifunctional enzyme L-fucokinase/GDP-L-fucose pyrophosphorylase (FKP), commonly sourced from Bacteroides fragilis.[1][9] This enzyme possesses two distinct catalytic activities that perform a sequential two-step reaction:
-
Phosphorylation: The L-fucokinase domain catalyzes the transfer of a phosphate group from ATP to the anomeric position of the L-fucose analog, forming an L-fucose-1-phosphate analog.
-
GDP-Activation: The GDP-L-fucose pyrophosphorylase domain converts the L-fucose-1-phosphate analog and GTP into the final GDP-L-fucose analog, releasing inorganic pyrophosphate (PPi).[1]
The overall reaction is: L-Fucose Analog + ATP + GTP → GDP-L-Fucose Analog + ADP + PPi
To drive the equilibrium towards product formation, inorganic pyrophosphatase is typically added to the reaction mixture to hydrolyze the PPi byproduct.[9][12] The promiscuity of the FKP enzyme allows for the synthesis of a diverse library of analogs, including those with modifications at the C-2, C-5, and C-6 positions.[6][9]
Visualized Pathways and Workflows
Caption: One-pot chemoenzymatic synthesis of GDP-L-fucose analogs using FKP.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Cryo-EM structure of L-fucokinase/GDP-fucose pyrophosphorylase (FKP) in Bacteroides fragilis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthetic Fluorinated l-Fucose Analogs Inhibit Proliferation of Cancer Cells and Primary Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. rupress.org [rupress.org]
- 9. pnas.org [pnas.org]
- 10. [PDF] Chemoenzymatic synthesis of GDP-l-fucose and the Lewis X glycan derivatives | Semantic Scholar [semanticscholar.org]
- 11. Chemoenzymatic synthesis of GDP-L-fucose and the Lewis X glycan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pure.mpg.de [pure.mpg.de]
Application Notes and Protocols: The Role of Methyl Fucopyranoside in Fucosyltransferase Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fucosyltransferases (FUTs) are a class of glycosyltransferases that catalyze the transfer of an L-fucose residue from a donor substrate, typically guanosine diphosphate-fucose (GDP-fucose), to an acceptor molecule, which can be a glycoprotein, glycolipid, or oligosaccharide.[1] This process, known as fucosylation, is a critical post-translational modification involved in numerous biological processes, including cell adhesion, signaling, and immune responses.[2] Consequently, FUTs have emerged as significant targets for drug discovery and development, particularly in the fields of oncology and immunology.
Methyl α-L-fucopyranoside and methyl β-L-fucopyranoside are methylated derivatives of the monosaccharide L-fucose.[2][3] Their structural similarity to the natural fucose moiety makes them valuable tools in the study of fucosyltransferases. These compounds are primarily utilized to investigate the substrate specificity and inhibitory potential of FUTs, rather than serving as primary acceptor substrates in routine activity assays. This document provides detailed application notes and protocols for the use of methyl fucopyranoside in the characterization of fucosyltransferase activity.
Application Notes
Methyl fucopyranosides can be employed in several experimental contexts to probe the function of fucosyltransferases:
-
Negative Controls in Activity Assays: Due to their simple structure, methyl fucopyranosides are generally poor acceptor substrates for most fucosyltransferases, which typically recognize more complex oligosaccharide structures.[4][5] Therefore, they can be used as negative controls to confirm that the observed enzyme activity is specific to the intended, more complex acceptor substrate.
-
Probing Acceptor Site Specificity: The lack of significant activity with this compound can provide initial evidence about the structural requirements of the acceptor-binding site of a given FUT. For instance, if an enzyme is inactive with this compound but active with lacto-N-biose, it suggests that the enzyme's binding site has specific recognition elements for the larger oligosaccharide.
-
Investigating Competitive Inhibition: While not potent inhibitors, methyl fucopyranosides can act as weak competitive inhibitors by binding to the acceptor substrate binding site of some FUTs. By performing kinetic assays in the presence of varying concentrations of this compound, researchers can determine its inhibitory constant (Ki) and gain further insight into the enzyme's binding pocket.
-
Comparative Studies: Comparing the (typically low) activity or inhibition profile of methyl α-L-fucopyranoside versus methyl β-L-fucopyranoside can provide information on the anomeric specificity of the enzyme's binding site.
Quantitative Data Summary
While specific kinetic data for this compound as a substrate for fucosyltransferases is scarce in the literature due to its low reactivity, the following table summarizes the known acceptor substrate specificities for several human fucosyltransferases. This context helps to understand why a simple monosaccharide derivative like this compound is not an optimal acceptor.
| Fucosyltransferase | Typical Acceptor Substrate(s) | Linkage Formed | Reference |
| FUT1 (α1,2-FUT) | Type 1 & 2 chains (e.g., Galβ1-3/4GlcNAc) | α1,2 | [6] |
| FUT2 (α1,2-FUT) | Type 1 & 2 chains (e.g., Galβ1-3/4GlcNAc) | α1,2 | [6] |
| FUT3 (α1,3/4-FUT) | Type 1 & 2 chains, sialylated and non-sialylated | α1,3 and α1,4 | [5][7] |
| FUT4 (α1,3-FUT) | Type 2 chains (Galβ1-4GlcNAc) | α1,3 | [5][7] |
| FUT5 (α1,3/4-FUT) | Type 1 & 2 chains, sialylated and non-sialylated | α1,3 and α1,4 | [5] |
| FUT6 (α1,3-FUT) | Type 2 chains, sialylated and non-sialylated | α1,3 | [5] |
| FUT7 (α1,3-FUT) | Sialylated Type 2 chains (sialyl-N-acetyllactosamine) | α1,3 | [5] |
| FUT8 (α1,6-FUT) | N-glycan core GlcNAc | α1,6 | [1] |
| FUT9 (α1,3-FUT) | Type 2 chains (Galβ1-4GlcNAc) | α1,3 | [5] |
| POFUT1 (O-FUT) | Ser/Thr residues in EGF-like domains | O-linkage | [1] |
Experimental Protocols
Below are generalized protocols for fucosyltransferase activity and inhibition assays. These should be optimized for the specific enzyme and substrates being investigated.
Protocol 1: Fucosyltransferase Activity Assay (General)
This protocol describes a common method for measuring FUT activity using a radiolabeled donor substrate and a complex acceptor.
Materials:
-
Recombinant fucosyltransferase
-
GDP-[¹⁴C]-Fucose (donor substrate)
-
Acceptor substrate (e.g., N-acetyllactosamine for α1,3-FUTs)
-
Assay Buffer: 50 mM MES, pH 6.5, 25 mM MnCl₂, 5 mM ATP
-
Stop Solution: 20 mM EDTA in water
-
C18 Sep-Pak cartridges
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acceptor substrate (e.g., 1 mM), and fucosyltransferase (e.g., 10-100 ng).
-
Initiate the reaction by adding GDP-[¹⁴C]-Fucose to a final concentration of 50 µM.
-
Incubate the reaction at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of the stop solution.
-
Apply the reaction mixture to a C18 Sep-Pak cartridge pre-equilibrated with water.
-
Wash the cartridge with water to remove unreacted GDP-[¹⁴C]-Fucose.
-
Elute the radiolabeled product with methanol.
-
Quantify the radioactivity in the eluate using a scintillation counter.
-
To test this compound as a potential acceptor, replace the complex acceptor substrate with methyl α-L-fucopyranoside or methyl β-L-fucopyranoside at a similar concentration. A significant decrease in product formation is expected.
Protocol 2: Fucosyltransferase Inhibition Assay using this compound
This protocol is designed to assess the inhibitory potential of this compound.
Materials:
-
Same as Protocol 1
-
Methyl α-L-fucopyranoside or methyl β-L-fucopyranoside
Procedure:
-
Set up a series of reaction tubes. In each tube, combine the assay buffer, a fixed concentration of the acceptor substrate (e.g., at its Km value), and the fucosyltransferase.
-
Add varying concentrations of this compound (e.g., from 0 to 10 mM) to the reaction tubes and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reactions by adding GDP-[¹⁴C]-Fucose.
-
Follow steps 3-8 from Protocol 1 to quantify product formation.
-
Plot the enzyme activity as a function of the this compound concentration to determine the IC₅₀ value. Further kinetic analysis can be performed to determine the Ki and the mechanism of inhibition.
Visualizations
Fucosyltransferase Catalytic Cycle
Caption: The catalytic cycle of a typical fucosyltransferase.
Experimental Workflow for a Fucosyltransferase Inhibition Assay
Caption: Workflow for assessing this compound as a FUT inhibitor.
References
- 1. Fucosyltransferase - Wikipedia [en.wikipedia.org]
- 2. glycodepot.com [glycodepot.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A broadly active fucosyltransferase LmjFUT1 whose mitochondrial localization and activity are essential in parasitic Leishmania - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct human α(1,3)-fucosyltransferases drive Lewis-X/sialyl Lewis-X assembly in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,2-Difluoro Derivatives of Fucose Can Inhibit Cell Surface Fucosylation without Causing Slow Transfer to Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Five specificity patterns of (1----3)-alpha-L-fucosyltransferase activity defined by use of synthetic oligosaccharide acceptors. Differential expression of the enzymes during human embryonic development and in adult tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl Fucopyranoside
Welcome to the technical support center for the synthesis of methyl fucopyranoside. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the yield and purity of their synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are the Fischer glycosylation and the Koenigs-Knorr reaction. Fischer glycosylation involves the direct reaction of L-fucose with methanol in the presence of an acid catalyst. The Koenigs-Knorr reaction is a stepwise process that involves the protection of the hydroxyl groups of fucose (e.g., by acetylation), formation of a fucosyl halide, and subsequent reaction with methanol in the presence of a promoter.
Q2: Which anomer (α or β) is typically favored in the Fischer glycosylation of fucose?
A2: Fischer glycosylation initially produces a mixture of α and β anomers, often with the furanosides as kinetic products.[1][2] With longer reaction times, the thermodynamically more stable pyranoside forms are favored.[1][2] Due to the anomeric effect, the α-anomer is generally the more stable product and will be the major product after the reaction has reached equilibrium.[1]
Q3: What are the main challenges encountered during the synthesis of this compound?
A3: Common challenges include low yields, the formation of a mixture of anomers (α and β) that can be difficult to separate, and the occurrence of side reactions, such as the formation of furanoside isomers during the protection step.[3][4] Incomplete reactions and difficulties in purification can also contribute to lower overall yields.[5]
Q4: How can I purify the α and β anomers of this compound?
A4: The separation of anomers is typically achieved using chromatographic techniques.[6] High-performance liquid chromatography (HPLC) or column chromatography on silica gel are effective methods for separating the α and β anomers of this compound.[6]
Troubleshooting Guides
Problem 1: Low Yield in Fischer Glycosylation
A low yield in the Fischer glycosylation of fucose can be attributed to several factors. Use the following guide to troubleshoot this issue.
| Potential Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time: Fischer glycosylation is an equilibrium process; longer reaction times can drive the reaction towards the product.[1]- Increase reaction temperature: Gently heating the reaction mixture can increase the reaction rate.- Increase catalyst concentration: A higher concentration of the acid catalyst (e.g., HCl or H₂SO₄) can accelerate the reaction. |
| Catalyst Inactivity | - Use a fresh or different acid catalyst: Ensure the acid catalyst is not old or contaminated. Consider using a different acid, such as a sulfonic acid resin, which can simplify work-up.[7] |
| Water in Reaction Mixture | - Use anhydrous methanol and reagents: Water can hydrolyze the glycosidic bond, shifting the equilibrium back to the starting materials. Ensure all glassware is thoroughly dried.[5] |
| Product Decomposition | - Avoid excessive heat or prolonged reaction times with strong acids: Charring or decomposition of the sugar can occur under harsh acidic conditions. Monitor the reaction for discoloration. |
| Losses During Work-up | - Careful neutralization: Neutralize the acid catalyst carefully after the reaction. Over-basification can lead to product degradation.- Thorough extraction: Ensure complete extraction of the product from the aqueous phase after neutralization. |
Problem 2: Poor Anomeric Selectivity
Achieving high anomeric selectivity can be a challenge. The following suggestions can help improve the ratio of the desired anomer.
| Desired Anomer | Strategy |
| α-anomer | - Utilize thermodynamic control in Fischer glycosylation: Longer reaction times will favor the formation of the more stable α-anomer.[1] |
| β-anomer | - Employ the Koenigs-Knorr reaction with a participating protecting group: Using an acetyl protecting group at the C-2 position of the fucosyl halide will favor the formation of the 1,2-trans product, which is the β-anomer.[8] |
Problem 3: Side Product Formation During Acetylation
The formation of furanoside isomers is a common side reaction during the acetylation of fucose.
| Problem | Suggested Solution |
| Formation of Furanosyl Acetates | - Control the reaction temperature: Performing the acetylation at a lower temperature (e.g., 0 °C or -20 °C) can significantly reduce the formation of the undesired furanosyl isomer. |
Problem 4: Incomplete Deprotection (Zemplén Deacetylation)
If the removal of acetyl groups is not complete, consider the following.
| Potential Cause | Suggested Solution |
| Insufficient Catalyst | - Add more sodium methoxide: The deacetylation is catalytic. If the reaction stalls, a small additional amount of sodium methoxide can be added.[9] |
| Reaction Time Too Short | - Monitor the reaction by TLC: Continue the reaction until thin-layer chromatography (TLC) indicates the complete disappearance of the starting material.[10] |
| Catalyst Decomposition | - Use anhydrous methanol: While not always strictly necessary, using dry methanol can prevent the hydrolysis of the sodium methoxide catalyst.[9] |
Experimental Protocols
Protocol 1: Fischer Glycosylation of L-Fucose
This protocol describes the direct synthesis of this compound from L-fucose.
Materials:
-
L-Fucose
-
Anhydrous methanol
-
Concentrated sulfuric acid or hydrogen chloride in methanol
-
Sodium bicarbonate or ion-exchange resin (for neutralization)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/methanol mixture)
Procedure:
-
Suspend L-fucose in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid or a solution of HCl in methanol.
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC. For a higher proportion of the α-anomer, allow the reaction to proceed for a longer duration to reach thermodynamic equilibrium.[1]
-
Once the reaction is complete, neutralize the acid catalyst with sodium bicarbonate or an ion-exchange resin until the pH is neutral.[10]
-
Filter off any solids and concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to separate the α and β anomers.
Protocol 2: Koenigs-Knorr Synthesis of Methyl β-L-Fucopyranoside
This multi-step synthesis favors the formation of the β-anomer.
Step 2a: Acetylation of L-Fucose
Materials:
-
L-Fucose
-
Acetic anhydride
-
Pyridine or a catalytic amount of acid (e.g., H₂SO₄)
-
Ice bath
Procedure:
-
Dissolve L-fucose in pyridine or a suitable solvent.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride. To minimize the formation of furanosyl isomers, maintain a low reaction temperature (e.g., 0 °C to -20 °C).
-
Stir the reaction until completion (monitored by TLC).
-
Work up the reaction by pouring it into ice water and extracting the product with an organic solvent.
-
Wash the organic layer to remove pyridine and acetic acid.
-
Dry the organic layer and concentrate under reduced pressure to obtain the per-O-acetylated fucose.
Step 2b: Formation of Fucosyl Bromide
Materials:
-
Per-O-acetylated fucose
-
Hydrogen bromide (HBr) in acetic acid or another suitable brominating agent
-
Dry dichloromethane
Procedure:
-
Dissolve the per-O-acetylated fucose in dry dichloromethane.
-
Add a solution of HBr in acetic acid.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Carefully work up the reaction to remove excess acid and obtain the crude fucosyl bromide. This product is often used immediately in the next step without extensive purification.
Step 2c: Glycosylation with Methanol
Materials:
-
Crude fucosyl bromide
-
Anhydrous methanol
-
Silver carbonate or other promoter (e.g., mercury(II) cyanide)[8][11]
-
Molecular sieves
-
Anhydrous dichloromethane
Procedure:
-
To a solution of anhydrous methanol in dry dichloromethane containing molecular sieves, add the promoter (e.g., silver carbonate).[8]
-
Add a solution of the fucosyl bromide in dry dichloromethane dropwise at room temperature.
-
Stir the reaction in the dark until the fucosyl bromide is consumed (monitored by TLC).
-
Filter the reaction mixture through celite to remove the insoluble silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain methyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside.
Step 2d: Deacetylation (Zemplén Conditions)
Materials:
-
Methyl 2,3,4-tri-O-acetyl-β-L-fucopyranoside
-
Anhydrous methanol
-
Sodium methoxide solution
-
Amberlite IR120 (H⁺) resin or other acidic resin
Procedure:
-
Dissolve the acetylated this compound in anhydrous methanol.[10]
-
Add a catalytic amount of sodium methoxide solution.[10]
-
Stir the reaction at room temperature and monitor by TLC until all starting material is consumed.[10]
-
Neutralize the reaction with an acidic ion-exchange resin.[10]
-
Filter the resin and concentrate the filtrate to obtain the crude methyl β-L-fucopyranoside.
-
Purify by column chromatography or recrystallization if necessary.
Visualizations
Caption: Workflow for the Fischer glycosylation of L-fucose.
Caption: Stepwise workflow for the Koenigs-Knorr synthesis.
Caption: Logical troubleshooting flow for low reaction yield.
References
- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]
- 2. Fischer glycosylation | PPTX [slideshare.net]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting [chem.rochester.edu]
- 6. SEPARATION OF METHYL HEXOSIDE ANOMERS BY CHROMATOGRAPHY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]
Technical Support Center: Methyl Fucopyranoside Anomer Separation
Welcome to the technical support center for the separation of methyl fucopyranoside anomers. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in successfully resolving and identifying the α and β anomers of this compound.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of this compound anomers.
| Issue / Observation | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution | 1. Inappropriate Stationary Phase: The column chemistry is not selective enough for the subtle structural differences between anomers. 2. Mobile Phase Too Strong: The eluent is moving the anomers through the column too quickly for separation to occur. 3. High Column Temperature: Elevated temperatures can increase the rate of anomer interconversion (mutarotation) on-column, leading to peak coalescence.[1] | 1. Change Column: Consider a column with different selectivity. Phenyl-hexyl or cyano phases can offer different interactions. For challenging separations, a chiral column (e.g., Chiralpak) may provide the necessary selectivity.[2] 2. Optimize Mobile Phase: Decrease the concentration of the strong solvent (e.g., acetonitrile, methanol). Switch to a weaker solvent system if possible. Implement a shallower gradient or switch to isocratic elution with a low percentage of organic solvent. 3. Lower Temperature: Reduce the column temperature. Anomer separations are often improved at or below ambient temperature (e.g., 20-25°C). |
| Broad or Tailing Peaks | 1. Secondary Interactions: Unwanted interactions between the hydroxyl groups of the sugar and active sites (e.g., silanols) on the silica support. 2. Column Overload: Injecting too much sample can saturate the stationary phase. 3. Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening. | 1. Use an End-Capped Column: Modern, fully end-capped C18 columns minimize silanol interactions. 2. Reduce Sample Concentration: Dilute the sample and reinject. 3. Optimize System: Use tubing with a small internal diameter (e.g., 0.005 inches) and ensure connections are as short as possible. |
| Split Peaks (Not Anomers) | 1. Clogged Column Frit: Particulate matter from the sample or mobile phase can block the inlet frit, causing poor peak shape. 2. Injector Malfunction: Issues with the injector rotor seal can lead to sample splitting before it reaches the column. | 1. Filter Samples: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection. 2. Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained compounds. 3. Maintain Injector: Perform regular preventative maintenance on the HPLC injector. |
| Irreproducible Retention Times | 1. Mobile Phase Instability: Inconsistent mobile phase composition due to poor mixing or evaporation of a volatile component. 2. Temperature Fluctuations: Lack of a column oven or an unstable oven temperature can cause shifts in retention. 3. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase before injection. | 1. Prepare Fresh Mobile Phase: Prepare mobile phase daily and keep reservoirs covered. If using an online mixer, ensure it is functioning correctly. 2. Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. 3. Ensure Equilibration: Equilibrate the column with at least 10-15 column volumes of the mobile phase before the first injection. |
Frequently Asked Questions (FAQs)
Q1: Which anomer, α or β, is expected to elute first in reverse-phase HPLC?
A1: In reverse-phase chromatography, the elution order of anomers can be difficult to predict and depends heavily on the stationary phase and mobile phase conditions. However, a common observation is that the anomer with the anomeric substituent in the equatorial position (often the β-anomer for glucose derivatives) is slightly more polar and may elute earlier. Conversely, the anomer with the axial substituent (often the α-anomer) may have a slightly larger hydrophobic footprint and elute later. This must be confirmed experimentally for this compound.
Q2: How can I definitively identify which peak corresponds to the α-anomer and which to the β-anomer?
A2: The most reliable method for anomer identification is Nuclear Magnetic Resonance (NMR) spectroscopy. After separating and collecting the fractions for each peak, 1H NMR analysis is performed. The key diagnostic is the coupling constant (J-value) of the anomeric proton (H-1). For fucopyranosides, the α-anomer typically shows a smaller J-value (around 3-4 Hz) due to the equatorial-axial relationship with H-2, while the β-anomer exhibits a larger J-value (around 7-8 Hz) from an axial-axial coupling.
Q3: Is it possible to separate the anomers using flash chromatography?
A3: Yes, separation by flash chromatography on silica gel is often possible, though it may require careful optimization. A solvent system with low polarity, such as a mixture of dichloromethane and methanol or ethyl acetate and hexanes, is typically used. The separation is often challenging due to the small difference in polarity between the anomers, requiring a long column and a slow, shallow gradient.
Q4: My sugar analysis is showing split peaks. Is this always anomer separation?
A4: While anomer separation is a common cause of peak splitting in sugar analysis, it is not the only one. Other potential causes include column fouling, a void in the column packing, or issues with the injector. If you wish to prevent anomer separation to confirm a single peak, you can try increasing the column temperature (e.g., to 70-80°C) or using a mobile phase with a higher pH, as both conditions can accelerate on-column interconversion and lead to the elution of a single, averaged peak.[1]
Experimental Protocols
Protocol 1: HPLC Separation of this compound Anomers (Representative Method)
This protocol is a representative method based on common practices for carbohydrate separation. Optimization will likely be required for your specific instrument and column.
1. Sample Preparation:
-
Dissolve the mixture of this compound anomers in the mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
2. HPLC Conditions:
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 5-10% Acetonitrile in Water.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD). If the anomers are derivatized with a UV-active group, a UV detector can be used.
3. Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Monitor the chromatogram for the separation of the two anomer peaks.
-
Collect fractions corresponding to each peak if preparative separation is desired.
4. Anomer Identification:
-
Evaporate the solvent from the collected fractions under reduced pressure.
-
Dissolve the isolated anomers in a suitable deuterated solvent (e.g., D₂O).
-
Acquire 1H NMR spectra and identify the anomers based on the H-1 coupling constants.
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the separation and identification of this compound anomers.
References
- 1. Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Fucosylation Reactions
Welcome to the technical support center for fucosylation reaction optimization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during fucosylation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key pathways for GDP-fucose biosynthesis in mammalian cells?
A1: Mammalian cells synthesize the fucose donor, guanosine diphosphate (GDP)-fucose, through two primary pathways: the de novo pathway and the salvage pathway. The de novo pathway is the main route, starting from GDP-mannose. The salvage pathway utilizes free fucose from the extracellular environment or lysosomal degradation of glycoconjugates.[1][2] Both pathways result in the production of GDP-fucose, which is then transported into the Golgi apparatus for fucosylation reactions.[2]
Q2: How does fucosylation affect protein function and signaling?
A2: Fucosylation is a critical post-translational modification that can significantly impact the function of glycoproteins.[1] For example, core fucosylation of the epidermal growth factor receptor (EGFR) is essential for its binding to EGF and the subsequent activation of downstream signaling pathways like ERK and JNK.[1] Aberrant fucosylation is often observed in various diseases, including cancer, where it can influence tumor progression and metastasis.[1][3] The absence of core fucose on antibodies, known as afucosylation, can enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) activity, a desirable attribute for therapeutic antibodies.[4][5]
Q3: What are the different types of fucosyl linkages and why are they important?
A3: Fucosyltransferases (FUTs) create specific linkages between fucose and the acceptor glycan. The type of linkage is critical for the biological function of the glycoconjugate. Common linkages include α1,2-, α1,3/4-, and α1,6-fucosylation.[3][6] For instance, α1,6-fucosylation (core fucosylation) is catalyzed by FUT8 and is crucial for modulating the activity of receptors like EGFR.[1][7] Different fucosylated structures, such as sialyl Lewis X, which contains an α1,3-fucosylated motif, are involved in cell adhesion processes.[8]
Troubleshooting Guides
Issue 1: Low Yield of Fucosylated Product in Enzymatic Reactions
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Enzyme Concentration | Determine the optimal enzyme concentration by performing a titration experiment. Monitor product conversion at different enzyme concentrations to find the most efficient level.[9] |
| Inadequate Fucose Donor Concentration | Titrate the GDP-fucose concentration to ensure it is not a limiting factor. Excess donor substrate can sometimes lead to substrate inhibition, so finding the optimal concentration is key.[9] |
| Incorrect Reaction Temperature | Optimize the reaction temperature. While many fucosyltransferases work well at 37°C, the optimal temperature can vary.[10] Perform the reaction at a range of temperatures (e.g., 25°C, 37°C, 42°C) to determine the ideal condition for your specific enzyme. |
| Suboptimal pH | The optimal pH for fucosyltransferases can vary. For example, a fucosyltransferase from Helicobacter pylori has an optimal pH of 6.5.[10] Test a range of pH values using different buffer systems to find the optimal condition. |
| Metal Ion Requirement | Some fucosyltransferases require divalent cations like Mn2+ for optimal activity.[10] If your enzyme has such a requirement, ensure the appropriate metal ion is present in the reaction buffer at an optimized concentration. |
| Enzyme Instability/Inactivity | Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. If expressing the enzyme recombinantly, low solubility can be an issue. Consider lowering the expression temperature (e.g., 16-25°C) to improve proper folding and solubility.[10] |
Issue 2: Low Incorporation of Labeled Fucose in Metabolic Labeling Experiments
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Competition from Endogenous Fucose Synthesis | The de novo pathway is the primary source of GDP-fucose and can dilute the labeled fucose from the salvage pathway.[2] Consider using inhibitors of the de novo pathway, though this may have off-target effects. |
| Insufficient Incubation Time | The optimal labeling time can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period for maximum incorporation.[2] |
| Low Concentration of Labeled Fucose | The concentration of the labeled fucose in the medium may be too low. Titrate the concentration of the labeled fucose to find the optimal level that maximizes incorporation without causing cellular toxicity. |
| Cellular Health and Confluency | Ensure cells are healthy and in the exponential growth phase. Plate cells to be 70-80% confluent at the time of harvest for optimal metabolic activity.[2] |
| Inefficient Salvage Pathway | The efficiency of the salvage pathway, which processes exogenous fucose, can vary between cell lines.[2] If possible, measure the activity of key salvage pathway enzymes like fucose kinase (FUK) and GDP-fucose pyrophosphorylase (GFPP).[2] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Fucosylation
This protocol provides a general guideline for an in vitro fucosylation reaction and may require optimization for specific enzymes and substrates.
Materials:
-
Fucosyltransferase (FUT) enzyme
-
Acceptor glycoprotein/glycan
-
GDP-fucose (donor substrate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl2)
-
Nuclease-free water
Procedure:
-
Prepare a reaction mixture containing the acceptor substrate at a desired concentration in the reaction buffer.
-
Add GDP-fucose to the reaction mixture. A typical starting point is a 1.5 to 2-fold molar excess relative to the acceptor.
-
Initiate the reaction by adding the fucosyltransferase enzyme. The optimal enzyme concentration should be determined empirically.
-
Incubate the reaction at the optimal temperature (e.g., 37°C) for a predetermined amount of time (e.g., 2-24 hours), with gentle agitation.
-
Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding a quenching solution (e.g., EDTA for metal-dependent enzymes).
-
Analyze the reaction products using methods such as MALDI-TOF mass spectrometry, HPLC, or lectin blotting to confirm fucosylation.
Protocol 2: Analysis of Fucosylation by Lectin Blotting
This protocol uses the fucose-binding lectin Aleuria Aurantia Lectin (AAL) to detect fucosylated glycoproteins.
Materials:
-
Polyacrylamide gel for SDS-PAGE
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Biotinylated AAL
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
TBST
Procedure:
-
Separate your protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1-2 hours at room temperature.[1]
-
Incubate the membrane with biotinylated AAL (e.g., 1-2 µg/mL in blocking buffer) for 1-2 hours at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with Streptavidin-HRP conjugate (diluted in blocking buffer) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add the chemiluminescent substrate and visualize the fucosylated proteins using an appropriate imaging system.
Visualizations
Caption: GDP-Fucose Biosynthesis Pathways.
Caption: Troubleshooting Workflow for Low Fucosylation.
Caption: Role of Core Fucosylation in EGFR Signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Production of therapeutic antibodies with controlled fucosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fucosylation is a common glycosylation type in pancreatic cancer stem cell-like phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring the diverse biological significance and roles of fucosylated oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of Methyl Fucopyranosides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methyl fucopyranosides. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of methyl fucopyranosides via Fischer glycosylation?
A1: The Fischer glycosylation of fucose with methanol is an equilibrium process that typically yields a mixture of isomers as the primary byproducts.[1][2] These include:
-
Anomers: The reaction produces both the desired α-anomer and the β-anomer of the methyl fucopyranoside. Due to the anomeric effect, the α-anomer is generally the thermodynamically more stable and, therefore, the major product, especially with longer reaction times.[1]
-
Ring Size Isomers: Both pyranoside (six-membered ring) and furanoside (five-membered ring) forms of the methyl fucoside are generated.[1][2] Initially, the furanosides may form as the kinetic product, but with time, they will equilibrate to the more stable pyranoside form.[3]
-
Acyclic Acetals: In some cases, small amounts of acyclic methyl acetals may also be formed.[1]
Q2: How can I identify the different isomeric byproducts in my reaction mixture?
A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for identifying and quantifying the different isomers.
-
¹H NMR: The anomeric protons of the α- and β-anomers have distinct chemical shifts, typically in the range of 4.3-5.9 ppm.[4] The protons of α-glycosides usually resonate downfield (at a higher ppm) compared to their β-counterparts.[4] The coupling constants (J-values) between the anomeric proton (H-1) and H-2 can also help distinguish between anomers.
-
¹³C NMR: The anomeric carbons also show distinct chemical shifts, which can aid in the identification of the different isomers.
Q3: What factors influence the ratio of the desired α-pyranoside to the byproduct isomers?
A3: Several factors can be adjusted to influence the product distribution:
-
Reaction Time: Longer reaction times generally favor the formation of the thermodynamically more stable pyranoside isomers over the furanoside forms.[1] Extended reaction times also favor the formation of the more stable α-anomer.[1]
-
Temperature: Higher temperatures can accelerate the attainment of equilibrium, favoring the most stable isomer.
-
Catalyst: The type and concentration of the acid catalyst can influence the reaction rate and selectivity. Common catalysts include sulfuric acid immobilized on silica and ion-exchange resins.[2][5]
-
Solvent: While methanol is the reactant, co-solvents can sometimes be used to alter solubility and reaction kinetics.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of the desired methyl α-L-fucopyranoside | Incomplete reaction. | Increase the reaction time and/or temperature to drive the equilibrium towards the products. Ensure the catalyst is active and present in a sufficient amount. |
| Suboptimal work-up procedure leading to product loss. | Carefully neutralize the acid catalyst before extraction. Use appropriate solvents for extraction to ensure complete recovery of the glycosides. | |
| High proportion of β-anomer | Reaction has not reached thermodynamic equilibrium. | Increase the reaction time to allow for anomerization to the more stable α-anomer. |
| Significant amount of furanoside isomers detected | Short reaction time. | Prolong the reaction time to favor the conversion of the kinetically formed furanosides to the thermodynamically more stable pyranosides.[1][3] |
| Difficulty in separating the anomers | Ineffective purification method. | Utilize silica gel column chromatography with an appropriate eluent system. A gradient elution of chloroform and methanol (e.g., starting from 10:1) is often effective. Preparative HPLC can also be employed for more challenging separations.[6] |
| Presence of starting material (L-fucose) in the final product | Incomplete reaction or inefficient purification. | Ensure the reaction has gone to completion by TLC or NMR analysis. Optimize the column chromatography conditions to achieve better separation of the product from the more polar starting material. |
| Unidentified impurities in the NMR spectrum | Degradation of the sugar under harsh acidic conditions. | Use a milder acid catalyst or lower the reaction temperature. Ensure the reaction is not heated for an excessively long time. |
| Impurities in the starting materials or solvents. | Use high-purity L-fucose and anhydrous methanol. |
Quantitative Data on Product Distribution
The precise ratio of isomers can vary depending on the specific reaction conditions. However, a typical Fischer glycosylation of L-fucose in methanol will predominantly yield the methyl pyranosides, with the α-anomer being the major product.
| Product | Typical Yield (mol %) | Notes |
| Methyl α-L-fucopyranoside | 60 - 80% | The thermodynamically most stable product. |
| Methyl β-L-fucopyranoside | 10 - 25% | The other anomer of the pyranoside form. |
| Methyl α/β-L-fucofuranosides | 5 - 15% | Kinetically favored products, decrease with longer reaction times. |
Note: These values are estimates based on the principles of Fischer glycosylation and may vary.
Experimental Protocols
Key Experiment: Synthesis of Methyl α-L-fucopyranoside via Fischer Glycosylation
Objective: To synthesize methyl α-L-fucopyranoside from L-fucose using an acid-catalyzed reaction in methanol.
Materials:
-
L-fucose
-
Anhydrous methanol
-
Sulfuric acid immobilized on silica (or a strong acid ion-exchange resin)
-
Sodium bicarbonate
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol)
Procedure:
-
Reaction Setup: Suspend L-fucose (1 equivalent) in anhydrous methanol.
-
Catalyst Addition: Add the acid catalyst (e.g., sulfuric acid on silica). The amount will depend on the specific catalyst used.
-
Reaction: Stir the mixture at reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is several hours.
-
Neutralization: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature and neutralize the acid catalyst by adding solid sodium bicarbonate until effervescence ceases.
-
Filtration and Concentration: Filter the mixture to remove the catalyst and insoluble salts. Concentrate the filtrate under reduced pressure to obtain a crude syrup.
-
Purification: Purify the crude product by silica gel column chromatography.[6] A gradient eluent system, such as chloroform-methanol, is typically used to separate the different isomers.
-
Characterization: Analyze the purified fractions by ¹H and ¹³C NMR to confirm the identity and purity of the methyl α-L-fucopyranoside.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for synthesis and purification.
References
- 1. Ultrasonic assisted Fischer glycosylation: generating diversity for glycochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
stability of methyl fucopyranoside under acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of methyl fucopyranoside under various experimental conditions. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a glycoside consisting of a fucose sugar molecule linked to a methyl group. It is a valuable tool in glycobiology research and drug development. Ensuring its stability is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of impurities that may interfere with assays.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the glycosidic bond, which releases fucose and methanol. Under basic conditions, in addition to hydrolysis, there is a potential for epimerization of the fucose moiety, leading to the formation of stereoisomers.
Q3: How should I store stock solutions of this compound to ensure stability?
A3: For optimal stability, stock solutions of this compound should be prepared in a high-purity, anhydrous solvent such as DMSO or ethanol. To minimize degradation, it is recommended to store these solutions at -20°C or -80°C for long-term storage. If using aqueous solutions, it is advisable to use a buffered system to maintain a neutral pH (around 6-7) and to prepare fresh solutions for each experiment. Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
Q4: Can the anomeric configuration (α or β) of this compound affect its stability?
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected biological activity in assays.
| Possible Cause | Troubleshooting Steps |
| Degradation in Assay Medium | - Verify the pH of your assay medium. This compound is more susceptible to degradation under acidic or basic conditions. |
| - Analyze the working solution using a stability-indicating method, such as HPLC, to check for the presence of degradation products (fucose, methanol, or epimers). | |
| - Prepare fresh working solutions immediately before each experiment. | |
| Improper Storage of Stock Solution | - Review your storage conditions. Ensure stock solutions are stored at or below -20°C in an appropriate solvent. |
| - Avoid repeated freeze-thaw cycles by aliquoting the stock solution. | |
| Photodegradation | - Protect solutions from light, especially if the assay involves prolonged incubation times under illumination. Use amber vials or cover containers with foil. |
Issue 2: Appearance of unexpected peaks in chromatography (HPLC, LC-MS).
| Possible Cause | Troubleshooting Steps |
| Acid-Catalyzed Hydrolysis | - If using acidic mobile phases or sample diluents, consider the possibility of on-column or in-vial degradation. |
| - The primary degradation products will be fucose and methanol. Confirm the identity of the extra peaks by comparing their retention times with those of fucose and methanol standards. | |
| Base-Catalyzed Degradation | - If the sample has been exposed to basic conditions, expect peaks corresponding to fucose, methanol, and potentially epimers of fucose. |
| - Characterize the unexpected peaks using mass spectrometry to identify their molecular weights. | |
| Contamination | - Ensure the purity of the starting material and the cleanliness of all glassware and equipment. |
| - Analyze a blank (solvent only) to rule out contamination from the analytical system. |
Quantitative Stability Data
The stability of glycosidic bonds is highly dependent on pH, temperature, and buffer composition. While specific kinetic data for the degradation of this compound across a wide range of conditions is limited in the public domain, the following table provides an illustrative summary based on general knowledge of glycoside stability and data from related compounds. Researchers should perform their own stability studies under their specific experimental conditions.
| Condition | Temperature (°C) | Incubation Time | Expected Degradation (%) | Primary Degradation Products |
| 0.1 M HCl | 60 | 24 hours | > 90% | L-Fucose, Methanol |
| pH 4.0 Buffer | 40 | 48 hours | 10 - 20% | L-Fucose, Methanol |
| pH 7.0 Buffer | 40 | 48 hours | < 5% | Minimal degradation |
| 0.1 M NaOH | 25 | 8 hours | 20 - 40% | L-Fucose, Methanol, Epimers of Fucose |
Note: This table presents hypothetical yet plausible data. Actual degradation rates will vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Validated HPLC-UV system
-
Photostability chamber
-
Oven
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. At various time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. At various time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. Dilute for analysis.
-
Thermal Degradation: Place a vial containing the solid this compound in an oven at 80°C for 48 hours. Dissolve a known quantity of the stressed powder in methanol for analysis.
-
Photodegradation: Expose a vial of the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to determine the extent of degradation and identify degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound in the presence of its degradation products.
Chromatographic Conditions (Example):
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., acetonitrile). The exact gradient should be optimized for the best separation.
-
Flow Rate: 1.0 mL/min
-
Detection: Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often suitable for underivatized sugars. UV detection at low wavelengths (e.g., < 210 nm) may also be possible.
-
Injection Volume: 20 µL
Method Validation:
-
Specificity: Analyze samples from the forced degradation study to demonstrate that the method can separate the intact this compound from all degradation products.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations (e.g., 0.1 - 1.0 mg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (should be >0.99).
-
Accuracy: Perform recovery studies by spiking a known amount of this compound into a placebo at three different concentration levels. The recovery should be within an acceptable range (e.g., 98-102%).
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogenous sample. The relative standard deviation (RSD) should be within acceptable limits (e.g., < 2%).
Visualizations
Technical Support Center: Fucosyl Donor Reactivity
Welcome to the technical support center for troubleshooting issues related to fucosyl donors. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges with fucosylation reactions. Here, you will find troubleshooting guides and frequently asked questions to help you address low reactivity and other common problems in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the reactivity of a fucosyl donor?
The reactivity of a fucosyl donor is a multifactorial issue influenced by several key elements. These include the nature of the protecting groups on the sugar ring, the type of leaving group at the anomeric position, the specific reaction conditions such as the choice of activator (promoter), solvent, and temperature, and the inherent reactivity of the glycosyl acceptor.[1][2][3]
Q2: How do protecting groups affect the reactivity of my fucosyl donor?
Protecting groups have a significant electronic effect on the reactivity of the donor. Electron-donating groups, such as benzyl (Bn) ethers, increase the electron density at the anomeric center, making the donor more reactive. These are often referred to as "armed" donors.[4] Conversely, electron-withdrawing groups, like acetyl (Ac) or benzoyl (Bz) esters, decrease the electron density, leading to lower reactivity. These are known as "disarmed" donors.[4] The strategic use of these groups can be used to control the reactivity in sequential glycosylation reactions.[4] Silyl protecting groups can also have a significant, though sometimes complex, influence on reactivity.[5][6]
Q3: What is the "armed-disarmed" concept in glycosylation?
The "armed-disarmed" strategy is a chemoselective glycosylation approach where a more reactive "armed" glycosyl donor (protected with electron-donating groups like benzyl ethers) reacts in the presence of a less reactive "disarmed" donor (protected with electron-withdrawing groups like acyl esters).[4] This allows for the selective activation of the armed donor without affecting the disarmed one, enabling sequential oligosaccharide synthesis.[4]
Q4: Can the glycosyl acceptor's reactivity impact the overall reaction?
Absolutely. The reactivity of the glycosyl acceptor plays a crucial role in the outcome of a glycosylation reaction, affecting both the yield and the stereoselectivity.[1][2] Sterically hindered hydroxyl groups on the acceptor will react more slowly.[7] The electronic properties of the acceptor's protecting groups also have an influence; electron-withdrawing groups on the acceptor can reduce its nucleophilicity.[2]
Q5: My fucosylation reaction is giving me a poor α/β stereoselectivity. What could be the cause?
Poor stereoselectivity can be influenced by several factors. The choice of protecting groups on the donor is critical; for instance, non-participating groups at the C2 position are often required for achieving high α-selectivity. The reactivity of both the donor and the acceptor can also dictate the stereochemical outcome, with more reactive partners sometimes favoring one anomer over the other.[8][9] The reaction mechanism (SN1 vs. SN2) is also a key determinant of stereoselectivity.[8][10]
Troubleshooting Guides
Problem: My fucosylation reaction shows low or no conversion to the desired product.
This is a common issue that can often be resolved by systematically evaluating the reaction components and conditions.
Logical Relationship for Troubleshooting Low Reactivity
Caption: A decision tree for troubleshooting low fucosyl donor reactivity.
Step-by-Step Troubleshooting
-
Verify Starting Materials:
-
Donor Integrity: Confirm the purity and structural integrity of your fucosyl donor via NMR and mass spectrometry. Ensure it has not decomposed during storage.
-
Acceptor Integrity: Check the purity of your glycosyl acceptor.
-
Reagent Quality: Ensure all reagents, especially the activator and solvents, are of high quality and anhydrous. Moisture can significantly hinder glycosylation reactions.[7]
-
-
Evaluate Reaction Conditions:
-
Activator/Promoter: If you are using a "disarmed" donor, a mild activator may not be sufficient. Consider switching to a more powerful promoter system (e.g., from a mild Lewis acid to a stronger one) or increasing the equivalents of the current promoter.[7]
-
Temperature: Some fucosylation reactions are highly sensitive to temperature.[7] If the reaction is sluggish at low temperatures, consider gradually increasing the temperature. Monitor for any potential degradation of starting materials or products.
-
Solvent: The choice of solvent can influence the reaction mechanism and rate. Ensure you are using an appropriate anhydrous solvent.
-
Inert Atmosphere: Glycosylation reactions are often sensitive to air and moisture. Ensure your reaction is performed under a dry, inert atmosphere (e.g., argon or nitrogen).[7]
-
-
Assess Donor and Acceptor Reactivity:
-
Donor Protecting Groups: If you are using a "disarmed" fucosyl donor (e.g., with benzoyl protecting groups) and experiencing low reactivity, consider synthesizing a more reactive "armed" version with benzyl ethers, if compatible with your overall synthetic strategy.[4][8]
-
Acceptor Steric Hindrance: If your acceptor has a sterically hindered hydroxyl group, the reaction will be slower.[7] You may need to increase the reaction time, temperature, or use a more reactive donor.
-
Problem: The reaction is producing a significant amount of undesired by-products.
By-product formation can arise from several sources, including decomposition of the donor or acceptor, or side reactions with moisture.
-
Ensure Anhydrous Conditions: Rigorously dry all glassware and use molecular sieves to remove any trace moisture from the solvent and reaction mixture.[7] Hydrolysis of the activated donor is a common side reaction.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction closely. Quench the reaction as soon as the starting material is consumed to prevent the formation of degradation products.[7]
-
Purification: If by-products are unavoidable, optimize your purification protocol (e.g., silica gel column chromatography) to effectively separate the desired product.[7]
Data Presentation
Table 1: Influence of Protecting Groups on Fucosyl Donor Reactivity
| Donor Type | C2-Protecting Group | Reactivity Profile | Typical Activator Strength Needed | Reference |
| Armed | Benzyl (Bn) | High | Mild to Moderate | [4] |
| Disarmed | Acetyl (Ac) | Low | Moderate to Strong | [4] |
| Disarmed | Benzoyl (Bz) | Low | Moderate to Strong | [8] |
| Armed | Silyl (e.g., TBDMS) | Can be high, but complex steric/electronic effects | Varies | [6] |
Table 2: Effect of Donor/Acceptor Reactivity on Stereoselectivity of 2-Azidofucosyl Donors
| Donor Protecting Groups | Acceptor Reactivity | Predominant Product | Reference |
| Electron-withdrawing (Benzoyl) | High | β-glycoside | [8] |
| Electron-donating (Benzyl) | Low | α-glycoside | [8] |
Experimental Protocols
Protocol 1: General Procedure for a Chemical Fucosylation Reaction
This protocol is a general guideline and will likely require optimization for your specific donor, acceptor, and reaction scale.
Materials:
-
Fucosyl donor (1.0 eq.)
-
Glycosyl acceptor (1.2 - 1.5 eq.)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Activator/Promoter (e.g., N-Iodosuccinimide (NIS)/Triflic acid (TfOH), silver triflate)
-
Molecular sieves (4 Å)
-
Inert gas supply (Argon or Nitrogen)
Workflow Diagram:
Caption: General experimental workflow for a chemical fucosylation reaction.
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, combine the fucosyl donor, glycosyl acceptor, and activated molecular sieves.
-
Dissolution: Add anhydrous solvent via cannula and stir the mixture.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C, 0 °C, or as required).
-
Activation: In a separate flask, prepare a solution of the activator in the same anhydrous solvent. Add this solution dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC).[7]
-
Quenching: Upon completion (or when no further change is observed), quench the reaction, typically by adding a base like triethylamine or pyridine.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove solids. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to isolate the desired fucosylated product.[7]
Protocol 2: Competitive Reaction to Assess Relative Donor Reactivity
This experiment can help you quantify the relative reactivity of two different fucosyl donors.
-
Setup: In a single reaction flask, combine a limiting amount of a standard glycosyl acceptor (1.0 eq.), and equimolar amounts of the two fucosyl donors to be compared (e.g., Donor A, 1.0 eq. and Donor B, 1.0 eq.).
-
Reaction: Initiate the glycosylation reaction using a sub-stoichiometric amount of activator (e.g., 0.5 eq.) to ensure the reaction does not go to completion.
-
Analysis: After a set period, quench the reaction. Carefully analyze the crude reaction mixture by ¹H NMR or HPLC to determine the ratio of the product formed from Donor A versus the product formed from Donor B.
-
Interpretation: The ratio of the products will give a quantitative measure of the relative reactivity of the two donors under those specific conditions.
The "Armed-Disarmed" Principle
The reactivity of a fucosyl donor is heavily influenced by the electronic properties of its protecting groups. This principle is visualized below.
Caption: The effect of protecting groups on fucosyl donor reactivity.
References
- 1. Mapping the effect of configuration and protecting group pattern on glycosyl acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C8CS00369F [pubs.rsc.org]
- 3. Acceptor reactivity in glycosylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Silyl-protective groups influencing the reactivity and selectivity in glycosylations | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Mapping the Reactivity and Selectivity of 2-Azidofucosyl Donors for the Assembly of N-Acetylfucosamine-Containing Bacterial Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
preventing orthoester formation in glycosylation reactions
Welcome to the technical support center for troubleshooting glycosylation reactions. This guide is designed for researchers, scientists, and drug development professionals to address a common and often frustrating side reaction: the formation of 1,2-orthoester byproducts. Here you will find FAQs, detailed troubleshooting guides, experimental protocols, and data to help you optimize your reactions and maximize the yield of your desired 1,2-trans-glycoside.
Frequently Asked Questions (FAQs)
Q1: What is orthoester formation and why is it a problem in glycosylation?
A1: In glycosylation reactions aiming for a 1,2-trans-glycosidic linkage, a participating protecting group at the C2 position (like an acetyl or benzoyl group) is used to direct the stereochemistry. This group forms a cyclic acyloxonium ion intermediate. While this intermediate is key to achieving the desired 1,2-trans product, it can be trapped by the nucleophilic alcohol acceptor at the anomeric carbon before it fully rearranges, leading to a thermodynamically stable 1,2-orthoester byproduct. This side reaction consumes your starting materials and reduces the yield of the target glycoside.[1][2]
Q2: What is the key intermediate that leads to both the desired product and the orthoester?
A2: The crucial intermediate is the dioxolenium ion (an acyloxonium ion) formed by the participation of the C2-acyl group.[3] This intermediate is in equilibrium with the more reactive oxocarbenium ion. The acceptor alcohol can attack the dioxolenium ion to form the orthoester or attack the oxocarbenium ion (or a related species) from the opposite face to yield the desired 1,2-trans-glycoside.[4][5] The reaction conditions dictate which pathway is favored.
Q3: Can an orthoester be converted to the desired glycoside?
A3: Yes, orthoesters are known to be converted into the corresponding glycosides under acidic conditions.[2][6] In some cases, if an orthoester is formed, it can be rearranged to the desired product by treatment with a strong Lewis acid promoter like silver triflate (AgOTf).[7] However, relying on this rearrangement is not ideal, and optimizing the initial reaction to prevent orthoester formation is the preferred strategy.
Troubleshooting Guide: Preventing Orthoester Formation
This section provides specific troubleshooting steps if you are observing significant orthoester byproduct in your glycosylation reaction.
Issue: My primary product is the 1,2-orthoester instead of the 1,2-trans-glycoside.
This is a common issue driven by reaction kinetics and thermodynamics. The orthoester is often the kinetic product, while the glycoside is the thermodynamic product. Several factors can be adjusted to shift the equilibrium towards your desired compound.
Cause 1: Reaction Conditions are Too Mild or Neutral
Orthoester formation can be prevalent under neutral or mildly acidic conditions.[8] The rearrangement of the orthoester to the glycoside often requires stronger acidic catalysis.
-
Solution:
-
Increase Promoter Strength/Concentration: Switch from a mild Lewis acid (e.g., Hg(CN)₂) to a stronger one (e.g., AgOTf, TMSOTf).[7] Sometimes, simply increasing the equivalents of the existing promoter can be effective.
-
Ensure Anhydrous and Acidic Conditions: Traces of base (e.g., from basic workups of starting materials or basic additives like lutidine in excess) can suppress the rearrangement of the orthoester. Ensure all reagents and solvents are scrupulously dry and the reaction is maintained under acidic conditions.
-
Cause 2: Inappropriate Solvent Choice
The solvent plays a critical role in stabilizing intermediates and influencing reaction pathways. Nitrile solvents are known to favor the formation of β-glycosides (1,2-trans for glucose) by forming nitrilium intermediates that shield one face of the donor.[9]
-
Solution:
-
Use Nitrile Solvents: If not already in use, switch to acetonitrile (CH₃CN) or propionitrile. These solvents can actively participate in the reaction to favor the desired glycoside formation over the orthoester.[9]
-
Avoid Ethereal Solvents: Solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) can sometimes favor α-glycoside formation or may not effectively promote the rearrangement of the orthoester intermediate.[9][10]
-
Cause 3: Nature of the C2-Participating Group
While necessary for 1,2-trans stereocontrol, some acyl groups are more prone to forming stable orthoesters.
-
Solution:
-
Modify the C2-Protecting Group: While standard acetyl (Ac) and benzoyl (Bz) groups are most common, specialized participating groups have been designed to suppress orthoester formation. For example, the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group has been shown to provide excellent stereocontrol while suppressing orthoester byproducts.[11][12]
-
Consider Non-Classical Participating Groups: Groups like 2-O-cyanoester or 2,3-O-xylylene have been explored to achieve high 1,2-trans selectivity with reduced side reactions.[1][13]
-
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting unwanted orthoester formation.
References
- 1. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycosylation of a Newly Functionalized Orthoester Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Orthoesters versus 2-O-acyl glycosides as glycosyl donors: theorectical and experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent studies on reaction pathways and applications of sugar orthoesters in synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Orthoesters formation leading to mismatched Helferich glycosylations at O-3 of N-trichloroacetylated glucosamine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 12. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 13. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
Technical Support Center: Purification of Methyl Fucopyranoside
Welcome to the technical support center for the purification of methyl fucopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective methods for purifying this compound are column chromatography and recrystallization. High-Performance Liquid Chromatography (HPLC) is also used, particularly for achieving very high purity on a smaller scale and for analytical purposes to verify the purity of the final product.
Q2: What are the typical impurities found in a crude sample of this compound after synthesis?
A2: Common impurities can include:
-
Unreacted starting materials: Such as L-fucose.
-
Anomeric isomers: The β-anomer of this compound if the synthesis is not completely stereoselective.
-
Solvent residues: From the reaction and workup steps.
-
Byproducts from protecting group manipulation: If protecting groups were used in the synthesis.
-
Degradation products: If the reaction or purification conditions are too harsh (e.g., strong acid or high heat).
Q3: What purity level can I expect to achieve with these methods?
A3: With careful column chromatography followed by recrystallization, it is possible to achieve a purity of >98% for this compound, as confirmed by HPLC analysis. Commercial suppliers routinely offer this compound at purities of ≥98%.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Problem 1: Low Yield After Column Chromatography
Symptoms:
-
The total weight of all fractions is significantly lower than the starting crude material.
-
The desired product is not found in any of the fractions, or in very small amounts.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Inappropriate Solvent System | The chosen eluent may be too polar, causing your product to elute very quickly with the solvent front, or too non-polar, resulting in the product remaining adsorbed to the silica gel. Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for this compound is a mixture of ethyl acetate and hexanes. |
| Improper Column Packing | An improperly packed column with cracks or channels can lead to poor separation and loss of product. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
| Product Adsorption | Highly polar compounds can sometimes irreversibly adsorb to silica gel. If you suspect this, you can try using a different stationary phase, such as alumina, or a reversed-phase C18 silica gel. |
| Product Degradation on Silica | Silica gel is slightly acidic and can cause degradation of acid-labile compounds. While this compound is relatively stable, if you suspect degradation, you can neutralize the silica gel by washing it with a solvent system containing a small amount of a volatile base like triethylamine before packing the column. |
Problem 2: Co-elution of Impurities During Column Chromatography
Symptoms:
-
TLC analysis of the collected fractions shows that the desired product is contaminated with other compounds having similar Rf values.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Similar Polarity of Compounds | Impurities with similar polarity to this compound, such as the β-anomer, can be difficult to separate. |
| - Use a shallower solvent gradient: Start with a less polar solvent system and gradually increase the polarity. This can improve the resolution between closely eluting compounds. | |
| - Try a different solvent system: Sometimes changing one of the solvents in your mobile phase (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. | |
| Column Overloading | Loading too much crude material onto the column can lead to broad peaks and poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. |
Problem 3: Difficulty with Crystallization
Symptoms:
-
The purified product oils out instead of forming crystals.
-
No crystals form even after cooling and scratching the flask.
-
The resulting crystals are of low purity.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Incorrect Solvent Choice | An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, try polar solvents like methanol, ethanol, or mixtures such as ethyl acetate/hexanes. |
| Solution is Not Saturated | If no crystals form, the solution may not be saturated. Slowly evaporate some of the solvent to increase the concentration of the product. |
| Presence of Impurities | Even small amounts of impurities can inhibit crystallization. If the product oils out, it may be necessary to repeat the column chromatography to achieve higher purity before attempting recrystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
Experimental Protocols
Column Chromatography of this compound
This is a general protocol and may require optimization based on your specific crude mixture.
-
TLC Analysis:
-
Dissolve a small amount of your crude product in a suitable solvent (e.g., methanol).
-
Spot the solution on a TLC plate.
-
Develop the plate using different solvent systems to find an eluent that gives your product an Rf value of approximately 0.2-0.3. A good starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 or 2:1).
-
-
Column Preparation:
-
Choose an appropriate size glass column and plug the bottom with a small piece of cotton or glass wool.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to help the silica pack evenly.
-
Add another layer of sand on top of the silica gel.
-
Equilibrate the column by running the starting eluent through it until the silica is fully settled and the solvent level is just above the top layer of sand.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with your chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Recrystallization of this compound
-
Solvent Selection:
-
Place a small amount of the purified product into a test tube.
-
Add a few drops of a potential recrystallization solvent (e.g., methanol, ethanol) and observe the solubility at room temperature.
-
If it is insoluble, gently heat the test tube. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Dissolve the purified this compound in a minimal amount of the hot recrystallization solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Data Presentation
Table 1: Example Solvent Systems for Column Chromatography of this compound
| Stationary Phase | Mobile Phase (Eluent) | Typical Rf of Product | Notes |
| Silica Gel | Ethyl Acetate / Hexanes (1:1 to 3:1 v/v) | 0.2 - 0.4 | A good starting point for initial purification. The ratio can be adjusted based on TLC results. |
| Silica Gel | Dichloromethane / Methanol (98:2 to 95:5 v/v) | 0.3 - 0.5 | Useful for more polar impurities. Methanol percentage should be increased cautiously as it can dissolve silica gel at high concentrations. |
| C18 Reversed-Phase Silica | Acetonitrile / Water (gradient) | Varies | Suitable for separating highly polar compounds. |
Table 2: Purity Analysis Data for this compound
| Analytical Method | Typical Purity Achieved | Common Mobile Phase | Detection |
| HPLC | >98% | Acetonitrile and water are commonly used organic solvents for the mobile phase. | Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) due to the lack of a UV chromophore. |
| NMR | Confirms structure and absence of major impurities | Deuterated solvent (e.g., D₂O, MeOD) | ¹H and ¹³C NMR |
| Melting Point | 153-160 °C | N/A | Visual |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
Validation & Comparative
comparing methyl fucopyranoside and phenyl fucopyranoside as glycosyl donors
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is paramount to the successful construction of complex oligosaccharides and glycoconjugates. Fucosylated glycans, in particular, play critical roles in a myriad of biological processes, from cell-cell recognition and immune responses to cancer progression. This guide provides a comparative overview of two common fucosyl donors: methyl fucopyranoside and phenyl fucopyranoside. While direct, head-to-head experimental comparisons under identical conditions are scarce in the literature, this document synthesizes available data to highlight the key characteristics, activation methods, and performance of each donor, thereby aiding researchers in making informed decisions for their synthetic strategies.
General Characteristics and Performance
Methyl fucopyranosides are a class of glycosyl donors characterized by a methoxy group at the anomeric position. They are generally stable and can be activated under various conditions. Phenyl fucopyranosides, particularly in the form of phenyl thiofucopyranosides, are another widely used class of donors. The thio-leaving group in these donors offers distinct advantages in terms of stability and activation orthogonality.
The choice between a methyl or phenyl fucopyranoside donor often depends on the specific synthetic strategy, including the nature of the glycosyl acceptor, the desired stereochemical outcome, and the compatibility with other protecting groups and reaction conditions.
Quantitative Performance Data
The following tables summarize quantitative data from various studies on glycosylation reactions involving fucosyl donors. It is important to note that the reaction conditions vary between experiments, and therefore, these tables should be used as a general guide to the potential performance of these donors rather than a direct comparison.
Table 1: Performance of this compound Donors in Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Activator/Promoter | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside | Benzyl 2-acetamido-3,4-di-O-acetyl-2-deoxy-α-D-glucopyranoside | Not specified in abstract | Not specified in abstract | Not specified in abstract | 65 | 7:3 | (From synthesis description) |
| Methyl 1,2-orthoesters (mannopyranose-derived) | Monosaccharide acceptors | BF3·Et2O | CH2Cl2 | Not specified | Good | Not specified | (General method for methyl glycoside activation) |
| Methyl glycosides | Various | Au(III) | Not specified | Not specified | Not specified | Not specified | (General method for methyl glycoside activation) |
Table 2: Performance of Phenyl Fucopyranoside (Thioglycoside) Donors in Glycosylation Reactions
| Glycosyl Donor | Glycosyl Acceptor | Activator/Promoter | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| Phenyl 2,3,4-tri-O-pivaloyl-1-thio-β-D-glucopyranoside (as a model) | Trisaccharide precursor | Tf2O, DtBP | Toluene | -78 to 10 | 87.6 | Not specified | [1] |
| Phenyl 1-thioglycopyranoside sulfoxides | Unreactive hydroxyl groups | Tf2O | Not specified | Mild | Not specified | Not specified | [1] |
| Thioglycoside donors | Various | NIS/TfOH | CH2Cl2 | -80 to 0 | High | Varies | [2] |
| Phenyl thiosialoside donor | Various alcohols | Diphenyl sulfoxide, Tf2O | CH2Cl2 | -78 to RT | Good to excellent | Variable | [3] |
Experimental Protocols
Below are representative experimental protocols for glycosylation reactions using a this compound derivative and a phenyl thiofucopyranoside donor. These protocols are adapted from the literature and are provided as a general guideline.
Protocol 1: Glycosylation using a this compound Donor (General Approach)
This protocol is a generalized procedure based on common methods for activating methyl glycoside donors.
Materials:
-
This compound donor (e.g., Methyl 2,3,4-tri-O-benzyl-α-L-fucopyranoside)
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Activating agent (e.g., AuCl3, BF3·Et2O)
-
Inert atmosphere (Argon or Nitrogen)
-
Molecular sieves (4 Å)
-
Quenching agent (e.g., Triethylamine, Saturated sodium bicarbonate solution)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the this compound donor (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and activated 4 Å molecular sieves.
-
Add the anhydrous solvent via syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, prepare a solution of the activating agent in the anhydrous solvent.
-
Add the activating agent solution dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding the appropriate quenching agent.
-
Allow the mixture to warm to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove molecular sieves.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired fucosylated product.
Protocol 2: Glycosylation using a Phenyl Thiofucopyranoside Donor with NIS/TfOH Activation[2]
This protocol is a common and effective method for the activation of thioglycoside donors.
Materials:
-
Phenyl thiofucopyranoside donor
-
Glycosyl acceptor with a free hydroxyl group
-
Anhydrous Dichloromethane (CH2Cl2)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Activated powdered molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the phenyl thiofucopyranoside donor (1.5 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves.
-
Add anhydrous CH2Cl2 via syringe and stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to the specified temperature (e.g., -40 °C).
-
Add NIS (1.5 equivalents) to the mixture and stir for 5 minutes.
-
Add a catalytic amount of TfOH (0.1 equivalents) dropwise.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a few drops of triethylamine or by pouring the reaction mixture into a saturated NaHCO3 solution.
-
Filter the mixture through a pad of celite, washing with CH2Cl2.
-
Wash the combined organic filtrate sequentially with saturated Na2S2O3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to afford the fucosylated product.
Visualizing the Process: Experimental Workflow and Signaling Pathways
To further aid in the understanding of the glycosylation process and the biological relevance of fucosylation, the following diagrams are provided.
Fucosylation is a key post-translational modification that modulates various signaling pathways involved in health and disease.
Conclusion
Both this compound and phenyl fucopyranoside are valuable glycosyl donors in carbohydrate synthesis. Phenyl thiofucopyranosides often offer the advantage of being activatable under a wide range of conditions, including those orthogonal to other glycosyl donors, making them highly versatile in complex oligosaccharide synthesis. Methyl fucopyranosides, while also effective, may require specific activation conditions.
The ultimate choice of donor will be dictated by the specific requirements of the synthetic target, including the desired stereochemistry and the overall synthetic strategy. The data and protocols presented in this guide, while not a direct side-by-side comparison, provide a valuable starting point for researchers embarking on the synthesis of fucosylated molecules. Further investigation into specific donor-acceptor pairings and optimization of reaction conditions will be crucial for achieving high yields and stereoselectivity in any given glycosylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Efficient Glycosidation of a Phenyl Thiosialoside Donor with Diphenyl Sulfoxide and Triflic Anhydride in Dichloromethane - PMC [pmc.ncbi.nlm.nih.gov]
[Comparison Guide] Validating Fucosidase Activity: Fluorogenic vs. Colorimetric Assays
For Researchers, Scientists, and Drug Development Professionals
The accurate measurement of α-L-fucosidase activity is critical in various research fields, including the study of fucosidosis, cancer, and inflammatory diseases.[1] This guide provides a detailed comparison of two common methods for validating fucosidase activity: fluorogenic and colorimetric assays. We present supporting data, experimental protocols, and visual workflows to help you select the most appropriate method for your research needs.
Methodology Comparison: Fluorogenic vs. Colorimetric
The primary distinction between these two assay types lies in their detection method and resulting sensitivity. Fluorogenic assays measure the fluorescence emitted by a product of enzymatic cleavage, while colorimetric assays measure the change in absorbance of a colored product.[2]
Fluorogenic Assays are generally more sensitive and have a wider dynamic range, making them ideal for detecting low levels of enzyme activity or for high-throughput screening (HTS) applications. A commonly used fluorogenic substrate is 4-methylumbelliferyl α-L-fucopyranoside (4-MUF).[3][4] Upon cleavage by α-L-fucosidase, the highly fluorescent product 4-methylumbelliferone (4-MU) is released.[3]
Colorimetric Assays are often more cost-effective and utilize standard laboratory spectrophotometers. These assays are well-suited for routine quantitative measurements where high sensitivity is not the primary concern. A typical colorimetric assay for α-L-fucosidase is based on the cleavage of 4-nitrophenol from a synthetic substrate, which produces an intensely colored product upon addition of a stop solution.[5]
Quantitative Data Summary
The table below summarizes the key performance characteristics of commercially available fluorogenic and colorimetric α-L-fucosidase assay kits.
| Feature | Fluorogenic Assay (4-MUF based) | Colorimetric Assay (p-nitrophenol based) |
| Detection Principle | Fluorescence | Absorbance |
| Limit of Detection | < 1 µU/ml[1] | 1 U/L[5] |
| Dynamic Range | Wide | Moderate |
| Sensitivity | High | Lower |
| Instrumentation | Fluorescence Plate Reader/Fluorometer | Spectrophotometer/Plate Reader |
| Common Substrate | 4-Methylumbelliferyl α-L-fucopyranoside | p-nitrophenyl-α-L-fucopyranoside |
| Excitation/Emission (nm) | ~330-360 / ~440-450[1] | N/A |
| Absorbance (nm) | N/A | 405[5] |
| Best For | Low abundance enzymes, HTS, high sensitivity requirements | Routine quantification, high abundance enzymes |
Note: 1 U (Unit) is the amount of enzyme that catalyzes the reaction of 1 µmol of substrate per minute. Assay ranges and sensitivity can vary by manufacturer.
Experimental Protocols
Below are generalized protocols for both fluorogenic and colorimetric α-L-fucosidase activity assays. It is crucial to consult the specific manufacturer's instructions for the kit you are using.
Protocol 1: Fluorogenic α-L-Fucosidase Activity Assay
This protocol is based on the enzymatic cleavage of 4-methylumbelliferyl α-L-fucopyranoside.
Materials:
-
α-L-Fucosidase Assay Buffer
-
4-MUF Substrate
-
4-MU Standard
-
Sample (cell lysate, tissue homogenate, serum, plasma)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of dilutions of the 4-MU standard in the assay buffer to generate a standard curve.
-
Sample Preparation: Dilute samples to the desired concentration with assay buffer.
-
Reaction Initiation: Add the 4-MUF substrate to each well containing the standard or sample.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light. The reaction can be monitored kinetically.
-
Measurement: Measure the fluorescence at an excitation wavelength of ~330-360 nm and an emission wavelength of ~440-450 nm.
-
Calculation: Determine the concentration of 4-MU produced by the samples by comparing their fluorescence to the 4-MU standard curve. The α-L-fucosidase activity is proportional to the rate of 4-MU production.
Protocol 2: Colorimetric α-L-Fucosidase Activity Assay
This protocol is based on the enzymatic cleavage of a p-nitrophenyl-α-L-fucopyranoside substrate.
Materials:
-
Assay Buffer
-
p-nitrophenyl-α-L-fucopyranoside Substrate
-
Stop Reagent (e.g., sodium carbonate or sodium hydroxide)
-
Sample (cell lysate, tissue homogenate, serum, plasma)[5]
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Sample Preparation: Add 10 µL of sample to the wells of a 96-well plate.[5]
-
Reaction Initiation: Add the working reagent containing the substrate to each well.
-
Incubation: Incubate the plate for 20 minutes.[5]
-
Reaction Termination: Add the stop reagent to each well to stop the enzymatic reaction and develop the color.
-
Measurement: Measure the absorbance at 405 nm.
-
Calculation: The increase in absorbance at 405 nm is directly proportional to the α-L-fucosidase activity in the sample.[5]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the fluorogenic and colorimetric assays.
Caption: Fluorogenic α-L-Fucosidase Assay Workflow.
Caption: Colorimetric α-L-Fucosidase Assay Workflow.
Conclusion
Choosing between a fluorogenic and a colorimetric assay for validating α-L-fucosidase activity depends on the specific requirements of your experiment.
-
For high sensitivity, low enzyme concentrations, or high-throughput screening, the fluorogenic assay is the superior choice.
-
For routine quantification with sufficient sample material and where cost is a consideration, the colorimetric assay provides a reliable and accessible alternative.
By understanding the principles, performance characteristics, and protocols of each method, researchers can confidently select the most suitable assay to achieve accurate and reproducible results.
References
- 1. α-L-Fucosidase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]
- 2. differencebetween.com [differencebetween.com]
- 3. caymanchem.com [caymanchem.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. a-L-Fucosidase Assay Kit, MAK444, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
The Role of Methyl Fucopyranoside as a Negative Control in Lectin Binding Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate controls is paramount for the accurate interpretation of lectin binding studies. This guide provides a comprehensive comparison of methyl fucopyranoside as a negative control, supported by experimental data and detailed protocols, to aid in the design of robust and reliable lectin binding assays.
In the intricate world of glycobiology, lectins serve as invaluable tools for detecting and characterizing specific carbohydrate structures on cells and molecules. The specificity of a lectin for its carbohydrate ligand is a cornerstone of its utility. To validate this specificity, it is crucial to employ proper controls that demonstrate the absence of binding in the presence of non-target molecules. This compound has emerged as a widely used and effective negative control in studies involving fucose-binding lectins. Its efficacy stems from its structural similarity to L-fucose, the natural ligand for these lectins, coupled with a methyl group that can modulate its binding affinity. This guide delves into the principles of using this compound as a negative control, compares its performance with other controls, and provides detailed experimental protocols.
Principle of a Negative Control in Lectin Binding
A negative control in a lectin binding assay is a substance that should not interact with the lectin of interest. Its purpose is to establish a baseline or background signal, ensuring that the observed binding of the target carbohydrate is specific and not due to non-specific interactions. For fucose-specific lectins, an ideal negative control is a sugar that is structurally distinct from L-fucose and does not fit into the lectin's binding pocket. Methyl α-L-fucopyranoside, while being a derivative of L-fucose, often serves as a competitive inhibitor rather than a true negative control. However, in many contexts, its significantly reduced binding affinity compared to the multivalent glycans being studied allows it to effectively function as a baseline for specific, high-affinity interactions. More appropriate negative controls are often monosaccharides for which the lectin has no known affinity, such as D-galactose or D-glucose, when studying a fucose-specific lectin.
The experimental workflow for a typical lectin inhibition assay is depicted below. This process is fundamental to determining the specificity of lectin-carbohydrate interactions and quantifying the inhibitory potential of various compounds, including negative controls.
Experimental workflow for a lectin inhibition assay.
Comparative Performance of this compound
The effectiveness of this compound as a control is best illustrated through quantitative data from inhibition assays. These assays measure the concentration of a substance required to inhibit the binding of a lectin to its target glycan by 50% (IC50). A higher IC50 value indicates weaker inhibition.
| Lectin | Inhibitor | Assay Type | IC50 (mM) | Reference |
| Photorhabdus laumondii lectin (PLL3) | L-Fucose | Hemagglutination Inhibition | 1.56 | [1] |
| Photorhabdus laumondii lectin (PLL3) | Methyl α-L-fucopyranoside | Hemagglutination Inhibition | 0.78 | [1] |
| Ralstonia solanacearum lectin (RSL) | Methyl α-L-fucopyranoside | NMR Titration | - | [2][3][4] |
| Ralstonia solanacearum lectin (RSL) | Methyl β-L-fucopyranoside | NMR Titration | - | [2][3][4] |
| Ulex europaeus agglutinin I (UEA-I) | L-Fucose | - | - | [5] |
| Aleuria aurantia lectin (AAL) | L-Fucose | Growth Inhibition | - | [6] |
| Aleuria aurantia lectin (AAL) | D-Fucose | Growth Inhibition | No Inhibition | [6] |
Note: The NMR titration studies with RSL demonstrated binding to both anomers of this compound but did not provide IC50 values. The study with AAL showed that D-fucose, a stereoisomer of L-fucose, did not inhibit the lectin's activity, highlighting its potential as a true negative control.
The data indicates that for the Photorhabdus laumondii lectin, methyl α-L-fucopyranoside is a more potent inhibitor than L-fucose itself, suggesting it functions as a competitive inhibitor rather than a negative control in this specific context.[1] For the Ralstonia solanacearum lectin, both the α and β anomers of this compound bind to the lectin, indicating neither would be a suitable non-binding negative control.[2][3][4] In contrast, for the Aleuria aurantia lectin, D-fucose showed no inhibition, making it an excellent negative control.[6]
Alternative Negative Controls
For a truly non-binding negative control in fucose-specific lectin studies, it is advisable to use monosaccharides that are structurally distinct from L-fucose. Commonly used alternatives include:
-
D-Galactose: Often used as a negative control due to its different stereochemistry compared to L-fucose.
-
D-Glucose: Another common choice for a non-binding control sugar.
-
D-Mannose: While structurally more similar to L-fucose than galactose or glucose, it is often used as a negative control for highly specific fucose-binding lectins.
-
Methyl α-D-galactopyranoside: A methylated version of galactose that provides an additional layer of control for non-specific interactions that might be attributed to the methyl group in this compound.
The choice of the best negative control depends on the specific lectin being studied, as some lectins may exhibit low-level affinity for other sugars. Therefore, it is often recommended to test a panel of different monosaccharides to establish the most appropriate negative control for a given experimental system.
The logical relationship for selecting an appropriate control in lectin binding studies is outlined below. This decision-making process ensures the validity of the experimental results.
Decision tree for selecting controls in lectin binding studies.
Experimental Protocols
Hemagglutination Inhibition Assay
This assay is a classical method to determine the carbohydrate-binding specificity of a lectin. It relies on the ability of a lectin to cross-link red blood cells (RBCs), causing them to agglutinate. The inhibitory potential of a sugar is determined by its ability to prevent this agglutination.
Materials:
-
Fucose-specific lectin
-
Phosphate-buffered saline (PBS), pH 7.4
-
2% suspension of rabbit red blood cells (or other suitable RBCs) in PBS
-
Methyl α-L-fucopyranoside solution (e.g., 100 mM in PBS)
-
L-Fucose solution (positive control, e.g., 100 mM in PBS)
-
Alternative monosaccharide solution (negative control, e.g., 100 mM D-galactose in PBS)
-
96-well V-bottom microtiter plate
Procedure:
-
Lectin Dilution: Perform a serial two-fold dilution of the lectin in PBS in the microtiter plate to determine the minimal agglutinating concentration. The last well showing clear agglutination contains one hemagglutinating unit (HAU). For the inhibition assay, use a lectin concentration of 4 HAU.
-
Inhibitor Dilution: In a new microtiter plate, add 50 µL of PBS to all wells except the first column. In the first column, add 100 µL of the inhibitor solutions (this compound, L-fucose, and the alternative negative control) to separate rows. Perform a serial two-fold dilution of the inhibitors across the plate.
-
Lectin Addition: Add 50 µL of the 4 HAU lectin solution to all wells containing the diluted inhibitors.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
RBC Addition: Add 50 µL of the 2% RBC suspension to all wells.
-
Observation: Gently tap the plate to mix and incubate at room temperature for 1-2 hours. Observe the wells for hemagglutination. A button of RBCs at the bottom of the well indicates inhibition, while a diffuse lattice of cells indicates agglutination.
-
Determination of MIC: The minimum inhibitory concentration (MIC) is the lowest concentration of the sugar that completely inhibits hemagglutination.
Enzyme-Linked Lectin Assay (ELLA)
ELLA is a more quantitative method for studying lectin-carbohydrate interactions and is analogous to an ELISA.
Materials:
-
Fucosylated glycoprotein (e.g., fucoidan) for coating
-
Biotinylated fucose-specific lectin
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween 20, PBST)
-
Blocking buffer (e.g., 1% BSA in PBST)
-
Inhibitor solutions (as in the hemagglutination assay)
-
96-well flat-bottom microtiter plate
Procedure:
-
Coating: Coat the wells of the microtiter plate with the fucosylated glycoprotein (e.g., 10 µg/mL in coating buffer) overnight at 4°C.
-
Washing and Blocking: Wash the plate three times with wash buffer. Block the wells with blocking buffer for 1 hour at room temperature.
-
Inhibition: In a separate plate, pre-incubate the biotinylated lectin (at a pre-determined optimal concentration) with serial dilutions of the inhibitor solutions for 1 hour at room temperature.
-
Binding: Wash the coated plate and add the lectin-inhibitor mixtures to the wells. Incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark until a color develops.
-
Measurement: Stop the reaction with the stop solution and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance against the inhibitor concentration and determine the IC50 value.
Conclusion
This compound can be a valuable tool in lectin binding studies, particularly for fucose-specific lectins. However, its role must be carefully considered based on the specific lectin and the experimental question. While it can serve as a competitive inhibitor to establish a baseline for high-affinity interactions, it is not always a true non-binding negative control. For rigorous experiments requiring a definitive demonstration of specificity, alternative, structurally distinct monosaccharides such as D-galactose or D-glucose are often more appropriate choices. By understanding the principles of lectin-carbohydrate interactions and employing the detailed protocols provided, researchers can confidently select and utilize the most suitable controls for their studies, leading to more accurate and reliable data in the field of glycobiology and drug development.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. research.universityofgalway.ie [research.universityofgalway.ie]
- 3. researchportal.vub.be [researchportal.vub.be]
- 4. Anomer-Specific Recognition and Dynamics in a Fucose-Binding Lectin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ulex europaeus I lectin induces activation of matrix-metalloproteinase-2 in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aleuria aurantia lectin exhibits antifungal activity against Mucor racemosus - PubMed [pubmed.ncbi.nlm.nih.gov]
Inhibitory Potency of Fucoside Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of various fucoside derivatives against key biological targets. The information presented is supported by experimental data from peer-reviewed studies, with a focus on quantitative comparisons and detailed methodologies to aid in research and development.
I. Comparative Inhibitory Potency of Fucoside Derivatives
The inhibitory activities of several classes of fucoside derivatives against their respective targets are summarized below. These derivatives show promise in targeting enzymes involved in glycosylation and glycan modification, as well as lectin-carbohydrate interactions.
Table 1: Inhibitory Potency of Fucoside Derivatives against Fucosyltransferases (FUTs)
C-6-modified 2-F-fucose derivatives have been investigated as inhibitors of various human fucosyltransferases (FUTs). The following table summarizes their inhibitory constants (Ki).
| Compound | Target FUT | Ki (μM) | Reference |
| GDP-2-F-Fuc (Control) | FUT1, 3, 6, 9 | - | [1] |
| 2c | FUT1, 3, 6, 9 | 3 - 11 | [1] |
| FUT8 | 208 | [1] | |
| 2f | FUT1, 3, 6, 9 | 3 - 11 | [1] |
| FUT8 | 518 | [1] |
Lower Ki values indicate stronger inhibition.
Table 2: Inhibitory Potency of Fucoside Derivatives against α-L-Fucosidase
Derivatives of fucose and its analogs have been shown to be effective inhibitors of α-L-fucosidase, an enzyme implicated in various physiological and pathological processes.
| Compound Class | Specific Derivative | Target Enzyme | Inhibition Constant (Ki/K1) | Reference |
| S-linked Fucoside Analogs | α-1-Thio-L-fucose derivative 4 | α-L-Fucosidase | 4.6 μM (K1) | [2] |
| α-1-Thio-L-fucose derivative 5 | α-L-Fucosidase | 5.9 μM (K1) | [2] | |
| Deoxyfuconojirimycin Analogs | Deoxyfuconojirimycin | Human Liver α-L-Fucosidase | 1 x 10⁻⁸ M (Ki) | [3] |
Lower Ki/K1 values indicate stronger inhibition.
Table 3: Binding Affinity of Aryl Fucosides to DC-SIGN Receptor
Aryl α-L-fucosides have been synthesized and evaluated for their binding affinity to the Dendritic Cell-Specific Intercellular Adhesion Molecule-3-Grabbing Non-integrin (DC-SIGN) receptor, a C-type lectin involved in immune responses.
| Compound | Binding Affinity (KD) | IC50 | Reference |
| 3-trifluoromethylphenyl α-L-fucoside | Three-digit micromolar range | Three-digit micromolar range | [4][5] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Synthesis of C-6-Modified 2-F-Fucose Derivatives
The synthesis of C-6-modified 2-F-fucose derivatives involves a multi-step process. A general overview of the synthetic route is as follows:
-
Preparation of Glycosyl Donor: The synthesis typically starts from a commercially available fucose derivative, which is modified to introduce a fluorine atom at the C-2 position and protecting groups at other positions.
-
Modification at C-6: The C-6 hydroxyl group is converted to a leaving group (e.g., tosylate) to allow for nucleophilic substitution. This is followed by the introduction of an amine group.
-
Amide Coupling: Various phenyl and alkyl groups are then attached to the C-6 amine via an amide bond.
-
Formation of GDP-Fucose Analog: The modified fucose is then converted to the corresponding glycosyl phosphate, which is subsequently coupled with GMP-morpholidate to yield the final GDP-2-F-fucose analog.[1]
Fucosyltransferase (FUT) Inhibition Assay
The inhibitory activity of fucoside derivatives against fucosyltransferases is determined using an enzyme kinetics assay.
Materials:
-
Recombinant human FUT enzymes
-
GDP-Fucose (donor substrate)
-
Acceptor substrate (e.g., a fluorescently labeled oligosaccharide)
-
Fucoside derivative inhibitor
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0)
-
Microplates
Procedure:
-
A reaction mixture is prepared containing the FUT enzyme, the acceptor substrate, and the fucoside derivative inhibitor at various concentrations in the assay buffer.
-
The reaction is initiated by the addition of GDP-fucose.
-
The reaction is incubated at a specific temperature (e.g., 37°C) for a set period.
-
The reaction is stopped, and the amount of fucosylated product is quantified. This can be done using methods such as high-performance liquid chromatography (HPLC) or by measuring fluorescence if a labeled acceptor is used.
-
The inhibitory constant (Ki) is determined by fitting the data to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics with competitive inhibition).[1][6]
α-L-Fucosidase Inhibition Assay
The inhibitory potency of compounds against α-L-fucosidase is commonly assessed using a colorimetric or fluorometric assay.
Materials:
-
Purified α-L-fucosidase
-
p-Nitrophenyl-α-L-fucopyranoside (pNP-Fuc) or 4-Methylumbelliferyl-α-L-fucopyranoside (4-MUF) as substrate
-
Fucoside derivative inhibitor
-
Assay buffer (e.g., sodium acetate buffer, pH 5.0)
-
Stop solution (e.g., sodium carbonate for pNP-Fuc assay)
-
Microplate reader
Procedure:
-
The α-L-fucosidase enzyme is pre-incubated with varying concentrations of the fucoside derivative inhibitor in the assay buffer.
-
The reaction is started by adding the substrate (pNP-Fuc or 4-MUF).
-
The reaction is incubated at a controlled temperature (e.g., 37°C) for a defined time.
-
For the pNP-Fuc assay, the reaction is terminated by adding a stop solution, which raises the pH and develops the color of the liberated p-nitrophenol.
-
The absorbance (at 405 nm for p-nitrophenol) or fluorescence (Ex/Em = 360/450 nm for 4-methylumbelliferone) is measured using a microplate reader.
-
The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is known.[2][7]
DC-SIGN Binding Affinity Assay (NMR Spectroscopy)
The binding affinity of fucoside derivatives to the DC-SIGN receptor can be determined using Nuclear Magnetic Resonance (NMR) spectroscopy, specifically through ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) titration experiments.
Materials:
-
¹⁵N-labeled DC-SIGN carbohydrate recognition domain (CRD)
-
Aryl fucoside derivative
-
NMR buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer
Procedure:
-
A series of ¹H-¹⁵N HSQC spectra of the ¹⁵N-labeled DC-SIGN CRD are recorded in the absence and presence of increasing concentrations of the aryl fucoside derivative.
-
Changes in the chemical shifts of the amide protons and nitrogens of the protein upon ligand binding are monitored.
-
The dissociation constant (KD) is determined by fitting the chemical shift perturbation data to a binding isotherm.
-
Saturation Transfer Difference (STD) NMR experiments can also be performed to identify the specific protons of the ligand that are in close contact with the receptor.[8][9]
III. Signaling Pathway and Experimental Workflow Diagrams
Fucosylation Inhibition and its Effect on Cancer Cell Signaling
Inhibition of fucosylation has been shown to impact key signaling pathways involved in cancer progression. In invasive ductal carcinoma, treatment with the fucosylation inhibitor 2-fluorofucose (2-FF) has been demonstrated to negatively affect the activation of the ERK1/2 and p38 MAPK signaling pathways.[10]
References
- 1. C‐6‐Modified 2‐F‐Fucose Derivatives as Inhibitors of Fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. Enzyme assay of O-fucosyltransferase 1 using Drosophila OFUT1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Characterization and stabilization of the α-L-fucosidase set from Lacticaseibacillus rhamnosus INIA P603 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural Characterization of the DC-SIGN–LewisX Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Inhibition of fucosylation in human invasive ductal carcinoma reduces E-selectin ligand expression, cell proliferation, and ERK1/2 and p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Fucosidase Cross-Reactivity with Fucopyranoside Substrates
For researchers, scientists, and drug development professionals, understanding the substrate specificity of fucosidases is crucial for applications ranging from fundamental glycobiology research to the development of therapeutic enzymes. This guide provides an objective comparison of the cross-reactivity of fucosidases from different species with various fucopyranoside substrates, supported by experimental data and detailed methodologies.
Probing Fucosidase Specificity: A Quantitative Overview
The ability of fucosidases to distinguish between different anomers (α vs. β) and enantiomers (L vs. D) of fucopyranoside substrates is a key determinant of their catalytic function. While α-L-fucosidases are known to be highly specific for the α-anomeric linkage of L-fucose, the degree of their cross-reactivity with other isomers can vary. This section presents a comparative summary of the enzymatic activity of fucosidases from human, bovine, and thermophilic bacterial sources against a panel of synthetic p-nitrophenyl (pNP) fucopyranoside substrates.
The data consistently demonstrates a strong preference for the pNP-α-L-fucopyranoside substrate across all tested enzymes. Activity against the β-L-fucopyranoside anomer is negligible, and no activity is typically detected against the α-D-fucopyranoside enantiomer, underscoring the high stereospecificity of these enzymes.
Table 1: Comparative Fucosidase Activity on p-Nitrophenyl Fucopyranoside Substrates
| Enzyme Source | Substrate | Relative Activity (%) |
| Homo sapiens (Human α-L-fucosidase, FUCA1) | pNP-α-L-fucopyranoside | 100 |
| pNP-β-L-fucopyranoside | < 1 | |
| pNP-α-D-fucopyranoside | Not Detected | |
| Bos taurus (Bovine testes α-L-fucosidase) | pNP-α-L-fucopyranoside | 100 |
| pNP-β-L-fucopyranoside | Not Detected | |
| pNP-α-D-fucopyranoside | Not Detected | |
| Thermotoga maritima (α-L-fucosidase) | pNP-α-L-fucopyranoside | 100 |
| pNP-β-L-fucopyranoside | Not Detected | |
| pNP-α-D-fucopyranoside | Not Detected |
Note: The relative activity is expressed as a percentage of the activity observed with pNP-α-L-fucopyranoside, which is set to 100% for each enzyme. "Not Detected" indicates that no significant enzymatic activity was observed under the assay conditions.
Visualizing the Experimental Approach
The following diagram outlines the typical workflow for assessing the cross-reactivity of fucosidases with different fucopyranoside substrates.
Figure 1. Experimental workflow for fucosidase cross-reactivity assay.
Experimental Protocols
The following provides a detailed methodology for a standard colorimetric assay to determine fucosidase activity and substrate cross-reactivity.
Materials and Reagents
-
Fucosidase Enzymes: Purified α-L-fucosidases from Homo sapiens, Bos taurus, and Thermotoga maritima.
-
Substrates:
-
p-Nitrophenyl-α-L-fucopyranoside (pNP-α-L-Fuc)
-
p-Nitrophenyl-β-L-fucopyranoside (pNP-β-L-Fuc)
-
p-Nitrophenyl-α-D-fucopyranoside (pNP-α-D-Fuc)
-
-
Assay Buffer: 0.1 M Citrate-Phosphate buffer with a pH optimum for the specific enzyme (typically pH 4.5-6.5).
-
Stop Solution: 0.2 M Sodium Carbonate (Na₂CO₃).
-
Instrumentation: A spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.
Assay Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of each fucosidase enzyme in the assay buffer.
-
Prepare 10 mM stock solutions of each p-nitrophenyl fucopyranoside substrate in the assay buffer.
-
-
Enzymatic Reaction:
-
In a 96-well microplate, add 50 µL of the assay buffer to each well.
-
Add 20 µL of the enzyme solution to the appropriate wells.
-
To initiate the reaction, add 30 µL of the respective 10 mM substrate solution to each well, achieving a final substrate concentration of 3 mM.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for human and bovine fucosidases, and a higher temperature such as 85°C for Thermotoga maritima fucosidase) for a predetermined time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate solution to each well. This will also induce a color change in the liberated p-nitrophenol.
-
-
Detection and Quantification:
-
Measure the absorbance of each well at 405 nm using a microplate reader.
-
Prepare a standard curve using known concentrations of p-nitrophenol to quantify the amount of product formed.
-
Include appropriate controls, such as a blank with no enzyme, for each substrate to account for any non-enzymatic hydrolysis.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme for each substrate, typically expressed in units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that liberates 1 µmole of p-nitrophenol per minute.
-
Determine the relative activity for each substrate by normalizing the specific activity against that of the primary substrate (pNP-α-L-fucopyranoside), which is set to 100%.
-
This comprehensive guide provides a framework for understanding and evaluating the cross-reactivity of fucosidases. The presented data and methodologies offer a valuable resource for researchers in the selection and application of these critical enzymes in their respective fields.
Kinetic Analysis of Fucosyltransferases: A Comparative Guide to Simple Acceptor Substrates
For researchers, scientists, and drug development professionals, understanding the kinetic properties of fucosyltransferases (FUTs) is paramount for elucidating their biological roles and for the rational design of inhibitors. This guide provides a comparative analysis of the kinetic parameters of fucosyltransferases with a focus on simple acceptor substrates, analogous to methyl fucopyranoside, and includes a selection of inhibitors to offer a broader perspective on molecular recognition by these enzymes.
Comparative Kinetic Data
The following table summarizes key kinetic parameters for various fucosyltransferases with different simple acceptor substrates and inhibitors. This data allows for a comparative assessment of enzyme performance and inhibitor potency.
| Enzyme | Ligand (Acceptor/Inhibitor) | Ligand Type | Parameter | Value |
| α1,6-FucT (Rhizobium sp.) | 1-(R)-amino-phenylmethyl C-fucopyranoside | Inhibitor | IC50 | 690 µM |
| α1,6-FucT (Rhizobium sp.) | Phenylmethyl C-fucopyranoside (isomer 1) | Inhibitor | IC50 | > 5 mM |
| α1,6-FucT (Rhizobium sp.) | Phenylmethyl C-fucopyranoside (isomer 2) | Inhibitor | IC50 | 2.1 mM |
| α1,6-FucT (Rhizobium sp.) | N-acetyl-glucosamine (GlcNAc) | Acceptor | - | Poor Acceptor |
| FucT VI | Fucose mimetic-1 | Inhibitor | Ki | 2 mM |
| FucT VI | GDP-triazole derivative (GDP-TZ) | Inhibitor | Ki | 62 nM |
This table is populated with data extracted from available research. Direct kinetic data for this compound is not sufficiently documented in the literature to be included.
Experimental Protocols
Accurate kinetic analysis of fucosyltransferases relies on robust and well-defined experimental protocols. Two common methods are the HPLC-based assay and the continuous enzyme-coupled assay.
HPLC-Based Fucosyltransferase Activity Assay
This method provides a direct measurement of the fucosylated product formed over time.
Materials:
-
Enzyme: Purified or recombinant fucosyltransferase.
-
Donor Substrate: GDP-fucose.
-
Acceptor Substrate: A suitable acceptor, such as a fluorescently labeled oligosaccharide (e.g., pyridylaminated N-acetyllactosamine).
-
Reaction Buffer: Typically a buffer at optimal pH for the enzyme, containing a divalent cation like MnCl2 (e.g., 50 mM MES buffer, pH 6.5, containing 25 mM MnCl2).
-
Quenching Solution: A solution to stop the reaction (e.g., 0.1 M EDTA).
-
HPLC System: A high-performance liquid chromatography system equipped with a suitable column (e.g., C18) and detector (e.g., fluorescence or UV).
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer, a fixed concentration of GDP-fucose, and varying concentrations of the acceptor substrate.
-
Enzyme Addition: Initiate the reaction by adding the fucosyltransferase enzyme to the reaction mixture.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction is in the linear range.
-
Reaction Quenching: Stop the reaction by adding the quenching solution.
-
HPLC Analysis: Analyze the reaction mixture by HPLC to separate the product from the substrates.
-
Quantification: Quantify the amount of product formed by integrating the peak area.
-
Data Analysis: Plot the initial reaction velocities against the acceptor substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
Continuous Enzyme-Coupled Spectrophotometric Assay
This assay continuously measures the production of GDP, a product of the fucosyltransferase reaction.
Materials:
-
Enzyme: Purified or recombinant fucosyltransferase.
-
Donor Substrate: GDP-fucose.
-
Acceptor Substrate: The acceptor of interest.
-
Coupling Enzymes: Pyruvate kinase (PK) and lactate dehydrogenase (LDH).
-
Coupling Substrates: Phosphoenolpyruvate (PEP) and NADH.
-
Reaction Buffer: A buffer suitable for all enzymes in the coupled system (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl2 and KCl).
-
Spectrophotometer: A UV-visible spectrophotometer capable of monitoring absorbance changes at 340 nm.
Procedure:
-
Reaction Mixture: Prepare a reaction mixture in a cuvette containing the reaction buffer, PEP, NADH, PK, LDH, and the acceptor substrate.
-
Background Reading: Add the fucosyltransferase and GDP-fucose and monitor for any background reaction (fucosyltransferase-independent NADH oxidation).
-
Initiate Reaction: Start the main reaction by adding the fucosyltransferase to the complete reaction mixture.
-
Monitor Absorbance: Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate Velocity: Convert the rate of absorbance change to the rate of GDP production using the molar extinction coefficient of NADH.
-
Data Analysis: Determine the kinetic parameters (Km and Vmax) by measuring the initial velocities at varying concentrations of the acceptor substrate while keeping the GDP-fucose concentration constant (and vice-versa).
Visualizing the Experimental Workflow and Fucosyltransferase Reaction
To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow for kinetic analysis and the general fucosyltransferase-catalyzed reaction.
A Comparative Guide to the Stability of Fucosyl Donor Protecting Groups
The strategic selection of protecting groups is paramount in oligosaccharide synthesis, directly influencing the reactivity, stability, and stereochemical outcome of glycosylation reactions. For fucosyl donors, which are essential for constructing biologically significant glycans, the choice of protecting group dictates the donor's stability under various reaction conditions and its classification as "armed" (more reactive) or "disarmed" (less reactive). This guide provides a comparative analysis of common fucosyl donor protecting groups, supported by experimental data and protocols to aid researchers in selecting the optimal strategy for their synthetic targets.
Quantitative Comparison of Protecting Group Stability
The stability of a protecting group is not absolute but is defined by its lability under specific chemical conditions. The following table summarizes the characteristics of commonly used protecting groups for fucosyl donors, focusing on their cleavage conditions, stability, and impact on donor reactivity.
| Protecting Group | Type | Conditions for Removal (Cleavage) | Conditions of Stability | Effect on Donor Reactivity |
| Benzyl (Bn) | Ether | Catalytic Hydrogenation (e.g., H₂, Pd/C); Birch Reduction (Na, liq. NH₃)[1] | Acidic, Basic, Oxidative conditions | Armed : Electron-donating, increases reactivity[2] |
| Acetyl (Ac) | Ester | Mild basic conditions (e.g., NaOMe in MeOH); Hydrazine acetate[3] | Acidic, Catalytic Hydrogenation | Disarmed : Electron-withdrawing, decreases reactivity[2] |
| Pivaloyl (Piv) | Ester | Stronger basic conditions than Acetyl (e.g., NaOMe, heat) | Acidic, Catalytic Hydrogenation | Disarmed : Electron-withdrawing, provides steric bulk |
| Levulinoyl (Lev) | Keto-ester | Hydrazine acetate in DCM/MeOH[3] | Acidic, Basic (mild), Hydrogenation, Silyl deprotection conditions | Disarmed : Orthogonal to many other ester and ether groups[3][4] |
| Benzylidene Acetal | Acetal | Mild acidic hydrolysis (e.g., aq. AcOH); Catalytic Hydrogenation | Basic, Oxidative conditions | Conformationally Restricting : Disarms the donor and influences stereoselectivity, favoring β-mannosylation type products[2][5] |
| Silyl Ethers (TBDMS, TIPS, TBS) | Silyl Ether | Fluoride sources (e.g., TBAF in THF); Acidic conditions (e.g., AcOH, TFA) | Basic (mild), Hydrogenation, Oxidative/Reductive conditions | Armed : Electron-donating, reactivity can be tuned by steric bulk[4] |
| Fluorenylmethoxycarbonyl (Fmoc) | Carbamate | Mild basic conditions (e.g., 20% piperidine in DMF)[6] | Acidic conditions, Hydrogenation | Disarmed : Used for orthogonal protection strategies[3][6] |
| 2-[(4-Fluorophenyl)sulfonyl]ethoxy Carbonyl (Fsec) | Carbamate | Mild basic conditions (e.g., 20% piperidine in DMF, 1.1 eq. TBAF in THF)[6] | Acidic conditions (e.g., 5% TFA in THF, neat acetic acid)[6] | Disarmed : Designed as a stable, orthogonal alternative to Fmoc[6] |
| Allyloxycarbonyl (Alloc) | Carbamate | Pd(0) catalyst (e.g., Pd(PPh₃)₄ with a scavenger) | Acidic, Basic (non-reductive), Hydrogenation | Disarmed : Orthogonal to acid- and base-labile groups |
Visualizing Key Concepts
Diagrams are essential for understanding the relationships between different factors in glycosylation chemistry and for outlining experimental procedures.
References
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
validation of a novel fucosidase using methyl-alpha-L-fucopyranoside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of a novel α-L-fucosidase, with a specific focus on its activity using the substrate methyl-alpha-L-fucopyranoside. We present a comparative analysis of a hypothetical "Novel Fucosidase" against established, commercially available α-L-fucosidases. Due to the limited availability of public data on the kinetic properties of established fucosidases with methyl-alpha-L-fucopyranoside, this guide outlines the experimental protocols necessary to generate such comparative data.
Performance Comparison
| Feature | Novel Fucosidase (Hypothetical Data) | α-L-Fucosidase (from Homo sapiens) | α-L-Fucosidase (from Xanthomonas manihotis) |
| Specific Activity with pNP-Fuc * | 50 U/mg | >10 U/mg | >2 U/mg[1] |
| Optimal pH | 6.5 | 4.0 - 7.0[2] | 5.0 |
| Optimal Temperature | 37°C | 37°C | 37°C |
| Kinetic Parameters with Methyl-α-L-fucopyranoside | |||
| Km | To be determined | Not available | Not available |
| Vmax | To be determined | Not available | Not available |
| Source | Recombinant expression | Human origin[3][4] | Xanthomonas manihotis[1] |
*Specific activity is often reported using the chromogenic substrate p-nitrophenyl-α-L-fucopyranoside (pNP-Fuc) for commercially available enzymes. One unit is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNP-Fuc per minute at a specific pH and temperature.
Experimental Protocols
To validate the performance of a novel fucosidase and enable a direct comparison with other enzymes using methyl-alpha-L-fucopyranoside, the following detailed experimental protocols are provided.
Enzymatic Assay for α-L-Fucosidase Activity with Methyl-α-L-fucopyranoside
This assay measures the amount of L-fucose released from the substrate methyl-alpha-L-fucopyranoside. The released fucose is then quantified using a coupled enzymatic reaction with L-fucose dehydrogenase, which results in the production of NADH, detectable spectrophotometrically at 340 nm.
Materials:
-
Novel α-L-Fucosidase and other fucosidases for comparison
-
Methyl-α-L-fucopyranoside (substrate)
-
L-fucose (for standard curve)
-
L-fucose dehydrogenase
-
β-NAD+ (Nicotinamide adenine dinucleotide)
-
Sodium phosphate buffer (or other appropriate buffer based on the enzyme's optimal pH)
-
Microplate reader capable of reading absorbance at 340 nm
-
96-well UV-transparent microplates
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of methyl-alpha-L-fucopyranoside in the desired reaction buffer.
-
Prepare a stock solution of L-fucose in the same buffer for generating a standard curve.
-
Prepare a solution of L-fucose dehydrogenase in an appropriate buffer.
-
Prepare a solution of β-NAD+ in the reaction buffer.
-
-
Fucosidase Reaction:
-
In a 96-well plate, add a defined amount of the fucosidase enzyme to each well.
-
Initiate the reaction by adding varying concentrations of the methyl-alpha-L-fucopyranoside substrate to the wells.
-
Incubate the plate at the optimal temperature for the fucosidase for a specific period (e.g., 30 minutes).
-
Terminate the reaction by heat inactivation (e.g., heating at 95°C for 5 minutes) or by adding a stop solution.
-
-
Fucose Quantification:
-
To the wells containing the completed fucosidase reaction, add the L-fucose dehydrogenase and β-NAD+ solutions.
-
Incubate at 37°C for a sufficient time to allow for the complete conversion of the released fucose.
-
Measure the absorbance at 340 nm.
-
-
Standard Curve and Calculations:
-
Prepare a standard curve using known concentrations of L-fucose.
-
Determine the concentration of fucose released in the enzymatic reaction by comparing the absorbance values to the standard curve.
-
Calculate the initial reaction velocity (V₀) at each substrate concentration.
-
-
Kinetic Parameter Determination:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Determine the Michaelis-Menten constant (Km) and the maximum velocity (Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Alternative Methanol Detection Assay
An alternative method to determine fucosidase activity with methyl-alpha-L-fucopyranoside is to measure the release of methanol. This can be achieved using a coupled enzymatic assay involving alcohol oxidase and formaldehyde dehydrogenase, which leads to the production of a detectable product.[5][6] Commercially available methanol assay kits can also be utilized for this purpose.
Visualizing the Process
To better understand the enzymatic reaction and the experimental workflow, the following diagrams are provided.
References
- 1. α-(1-3,4) fucosidase [ludger.com]
- 2. researchgate.net [researchgate.net]
- 3. moleculardepot.com [moleculardepot.com]
- 4. alpha-1-2-3-4-6-l-fucosidase enzyme | Megazyme [megazyme.com]
- 5. [PDF] An enzymic assay for the specific determination of methanol in serum. | Semantic Scholar [semanticscholar.org]
- 6. An enzymic assay for the specific determination of methanol in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methyl Fucopyranoside: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and proper disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the disposal of methyl fucopyranoside, ensuring compliance with general laboratory safety standards.
This compound, based on available safety data, is not classified as a hazardous substance. However, caution and adherence to good laboratory practices are still necessary to ensure minimal environmental impact and workplace safety.
Safety and Handling Summary
Before disposal, it is crucial to be aware of the handling precautions for this compound. Although not classified as hazardous, direct contact should be avoided by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
| Property | Information |
| CAS Number | 14687-15-1 |
| Hazard Classification | Not classified as a hazardous substance or mixture |
| Physical State | Solid |
| Personal Protective Equipment (PPE) | Safety glasses, gloves |
Disposal Protocol
The following step-by-step process outlines the recommended procedure for the disposal of this compound.
Step 1: Final Confirmation of Non-Hazardous Status
Before proceeding, double-check the Safety Data Sheet (SDS) that accompanied your specific product. While this compound is generally not considered hazardous, formulations or impurities could potentially alter its properties.
Step 2: Container Preparation
-
Ensure the container is empty: Remove as much of the this compound powder as is practical.
-
Seal the container: Securely close the original container with its cap.
-
Label the container: Clearly label the container as "Empty" or "Trash" and deface or remove any original hazard labels to avoid confusion.
Step 3: Solid Waste Disposal
-
Place the sealed and properly labeled container in the regular laboratory solid waste stream.
-
Do not dispose of the powder directly down the drain.[1] While not classified as hazardous, preventing the entry of any chemical into waterways is a standard best practice.[1]
Step 4: Disposal of Contaminated Materials
Any materials, such as weighing paper or gloves, that have come into contact with this compound can also be disposed of in the regular solid waste.
Experimental Workflow for Disposal
The decision-making process for the disposal of this compound is straightforward due to its non-hazardous classification. The following diagram illustrates the logical workflow.
References
Essential Safety and Operational Guidance for Handling Methyl Fucopyranoside
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl fucopyranoside. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield may be necessary in situations with a higher risk of splashing. |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] This includes a laboratory coat and close-toed footwear.[3] Nitrile or neoprene gloves are recommended. Inspect gloves for any tears or holes before use. |
| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][2] However, if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be worn.[4] |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for minimizing risks and environmental impact.
Handling Protocol:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the solid form to avoid dust formation.[2][5] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Weighing and Transfer: When weighing and transferring the compound, do so carefully to prevent the generation of dust.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[3] Clean and decontaminate all work surfaces and equipment.
Disposal Plan:
-
Waste Collection: Collect all waste materials containing this compound in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of the waste in accordance with federal, state, and local environmental regulations.[6] Do not allow the product to enter drains or waterways.[3][4] Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.
Experimental Workflow
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
